Resistomycin
Description
This compound has been reported in Streptomyces, Streptomyces griseoincarnatus, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKDGCARCYPVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046101 | |
| Record name | Geliomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20004-62-0 | |
| Record name | Resistomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geliomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HELIOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Resistomycin: A Technical Guide to Its Discovery, Isolation, and Biosynthesis from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of resistomycin, a polyketide antibiotic with significant anticancer and antimicrobial properties. We will delve into the core aspects of its discovery, detail the methodologies for its isolation from Streptomyces, present its physicochemical and biological data in a structured format, and visualize the key experimental and biosynthetic pathways.
Discovery and Producing Organisms
This compound was first discovered and isolated in 1951 from the bacterium Streptomyces resistomycificus.[1] More recently, other Streptomyces species have been identified as potent producers of this valuable secondary metabolite. A notable example is the strain designated AAA5, identified as a putative Streptomyces aurantiacus, which was isolated from humus soils in the Western Ghats of India.[2][3] This strain is recognized for its efficient production of a reddish-brown pigment from which this compound is derived.[2][3] Another producing organism, Streptomyces sp. SP9, has also been documented.[4]
Physicochemical and Biological Properties
This compound (C₂₂H₁₆O₆) is a yellow, solid compound with a unique pentacyclic "discoid" ring system that distinguishes it from more common linear or angular aromatic polyketides.[2][5] Its biological activity is significant, demonstrating potent cytotoxic effects against various cancer cell lines and broad-spectrum antimicrobial activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its physicochemical properties and cytotoxic activity.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Physical Nature | Yellow Solid |
| Molecular Formula | C₂₂H₁₆O₆ |
| Molecular Weight | 377.10 g/mol |
| Melting Point | 319 °C |
| Solubility | Soluble in chloroform, ethanol, dimethyl sulfoxide. Insoluble in petroleum ether, water. |
| TLC (Rf) | 0.63 (5% ethyl acetate in n-hexane) |
| ESI-MS (m/z) | 377.1 ([M]⁺, 100%) |
| UV-Vis (λmax in nm) | 267, 290, 319, 338, 369, 457 |
| FT-IR (ν in cm⁻¹) | 3426 (O-H), 2963 (C-H), 1639 (C=O), 1461 (C=C), 1096 (C-O) |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µg/mL) | Producing Strain |
| HeLa | Cervical Carcinoma | 0.005 | S. aurantiacus AAA5[2][3] |
| HepG2 | Hepatic Carcinoma | 0.006 | S. aurantiacus AAA5[2][3] |
| PC3 | Prostate Cancer | 2.63 | Streptomyces sp. SP9[4] |
| Caco-2 | Colorectal Adenocarcinoma | 0.38 | Streptomyces sp. SP9[4] |
| MCF-7 | Breast Adenocarcinoma | 14.61 | Streptomyces sp. SP9[4] |
Experimental Protocols
This section provides detailed methodologies for the fermentation, extraction, and purification of this compound from Streptomyces.
Fermentation of Streptomyces aurantiacus AAA5
Objective: To cultivate S. aurantiacus AAA5 for the production of this compound.
Materials:
-
Starch Casein Nitrate Agar (SCNA) medium (soluble starch 1.0%, casein 0.03%, KNO₃ 0.2%, NaCl 0.2%, K₂HPO₄ 0.02%, MgSO₄·7H₂O 0.005%, CaCO₃ 0.002%, FeSO₄·7H₂O 0.001%, agar 2.0%)
-
Production medium (specific composition may vary, but often starch-based)
-
Erlenmeyer flasks
-
Rotary shaker
Protocol:
-
Prepare SCNA plates and streak with S. aurantiacus AAA5 from a glycerol stock.
-
Incubate the plates at 30°C for 7-10 days until sporulation is observed.
-
Inoculate a seed culture flask containing the appropriate liquid medium with a loopful of spores.
-
Incubate the seed culture at 30°C for 2 days on a rotary shaker at 220 rpm.[2]
-
Transfer the seed culture to a larger production-scale fermentation flask (e.g., 2 L).
-
Carry out the production fermentation at 30°C for 8 days with shaking at 220 rpm. Pigment production is typically observed from day 2 and peaks around day 6.[2]
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth from S. aurantiacus AAA5
-
Centrifuge
-
Ethyl acetate
-
Methanol
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Rotary evaporator
-
LC-MS system
Protocol:
-
Harvest the fermentation broth on day 6.
-
Separate the culture filtrate and biomass by centrifugation.
-
Extract both the supernatant and the biomass with ethyl acetate. For the biomass, methanol can be used to grind the cells and facilitate extraction.[6]
-
Pool the ethyl acetate extracts and concentrate them using a rotary evaporator to yield a crude extract. From a 2 L fermentation, a yield of approximately 6.2 g of crude extract can be expected.[2]
-
Prepare a silica gel column packed with silica gel in hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a step-wise gradient of hexane and ethyl acetate (e.g., from 100% hexane to 100% ethyl acetate).[7]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the yellow compound (this compound).
-
Concentrate the pooled fractions to obtain pure this compound.
-
Confirm the identity and purity of the compound using LC-MS, NMR, and other spectroscopic techniques.[2][3]
Visualizations
The following diagrams illustrate the experimental workflow for this compound isolation and its biosynthetic pathway.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Biosynthetic pathway of this compound via a Type II PKS and cyclases.
Biosynthesis of this compound
This compound is synthesized via a type II polyketide synthase (PKS) pathway.[5] The biosynthesis is encoded by the rem gene cluster.[8] The process begins with a starter unit, likely propionyl-CoA, and nine extender units of malonyl-CoA, which are condensed by the minimal PKS complex to form a nascent polyketide chain.[9]
A key feature of this compound biosynthesis is its unique cyclization pattern. Unlike typical linear or angular polyketides, the formation of this compound's characteristic "discoid" pentacyclic structure is orchestrated by the concerted action of three specific cyclase enzymes: RemI, RemF, and RemL.[5] This suggests a model where the multienzyme complex forms a "cage" that shapes the polyketide, rather than a sequential cyclization by individual enzymes.[5] This complex and tightly controlled process highlights the sophisticated enzymatic machinery evolved in Streptomyces for the production of complex natural products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orchestration of discoid polyketide cyclization in the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A gene cluster encoding this compound biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rethinking Biosynthesis of Aclacinomycin A [mdpi.com]
Unraveling the Architecture of a Potent Antibiotic: A Technical Guide to the Structure Elucidation of Resistomycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of resistomycin, a polycyclic aromatic polyketide antibiotic, and its closely related analogs. By presenting detailed experimental protocols, quantitative data in structured tables, and visualized workflows, this document serves as a vital resource for researchers engaged in natural product chemistry, drug discovery, and medicinal chemistry.
Introduction to this compound and its Significance
This compound, first isolated from Streptomyces resistomycificus, is a member of the pentacyclic quinone family of natural products. It has garnered significant attention within the scientific community due to its broad spectrum of biological activities, including antibacterial, antifungal, and potent anticancer properties.[1][2] The complex, densely functionalized carbocyclic framework of this compound presents a formidable challenge in structure elucidation and has spurred the development of various synthetic and spectroscopic strategies. Understanding the precise three-dimensional arrangement of its atoms is paramount for elucidating its mechanism of action, designing novel analogs with improved therapeutic indices, and developing efficient synthetic routes.
Core Structure Elucidation: A Multi-faceted Spectroscopic Approach
The definitive structure of this compound was established through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and foundational chemical degradation studies. While a definitive X-ray crystal structure for the parent this compound remains elusive in publicly accessible databases, the collective spectroscopic data provides an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of organic molecules. For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), is employed to assign all proton and carbon signals and to establish connectivity between atoms.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of DMSO-d₆. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) equipped with a cryoprobe are recommended for enhanced sensitivity and signal dispersion.
-
1D NMR Spectra Acquisition:
-
¹H NMR: A standard pulse program (e.g., 'zg30') is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay (d1) of at least 1-2 seconds to ensure quantitative integration where necessary.
-
¹³C NMR: A proton-decoupled pulse program (e.g., 'zgpg30') is used. A wider spectral width (e.g., 240 ppm) is required to encompass the full range of carbon chemical shifts. A larger number of scans is typically necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). A standard 'cosygpqf' pulse sequence can be used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. The 'hsqcedetgpsisp2.3' pulse sequence is commonly employed, which can also provide editing information (CH, CH₂, CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), enabling the connection of different spin systems and the assignment of quaternary carbons. A 'hmbcgplpndqf' pulse sequence is often used, with the long-range coupling constant (J) optimized for ~8 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the stereochemistry and three-dimensional structure of the molecule. A 'noesygpph' pulse sequence with a suitable mixing time (e.g., 300-500 ms) is employed.
-
Workflow for NMR-based Structure Elucidation of this compound
NMR-based structure elucidation workflow for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | 46.1 | - | - | - |
| 2 | 204.9 | - | - | - |
| 3 | 170.5 | - | - | - |
| 3a | 110.0 | - | - | - |
| 4 | 25.5 | 2.90 (s) | C-3a, C-4a, C-5 | - |
| 4a | 152.7 | - | - | - |
| 5 | 170.7 | - | - | - |
| 5a | 105.0 | - | - | - |
| 6 | 183.5 | - | - | - |
| 6a | 115.0 | - | - | - |
| 7 | 167.6 | - | - | - |
| 8 | 99.4 | 6.31 (s) | C-6a, C-7, C-8a, C-12c | - |
| 8a | 135.0 | - | - | - |
| 9 | 118.0 | 7.01 (s) | C-8, C-8a, C-10, C-12b | - |
| 10 | 162.1 | 11.72 (s, -OH) | C-9, C-10a, C-12b | - |
| 10a | 112.0 | - | - | - |
| 11 | 120.0 | 7.21 (s) | C-10a, C-12, C-12a | - |
| 12 | 140.0 | - | - | - |
| 12a | 125.0 | - | - | - |
| 12b | 130.0 | - | - | - |
| 12c | 128.0 | - | - | - |
| 1' | 28.9 | 1.56 (s) | C-1, C-1'' | H-1'' |
| 1'' | 28.9 | 1.56 (s) | C-1, C-1' | H-1' |
| 3-OH | - | 14.07 (s) | C-2, C-3, C-3a | - |
| 5-OH | - | 14.55 (s) | C-4a, C-5, C-5a | - |
| 7-OH | - | 14.36 (s) | C-6a, C-7, C-8 | - |
Note: The exact chemical shifts may vary slightly between different literature sources and experimental conditions. The table is a compilation of reported data. 2D correlation data is inferred from typical connectivities and requires experimental verification for definitive assignment.
Mass Spectrometry: Confirming Molecular Formula and Aiding Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, which is crucial for determining its molecular formula. High-resolution mass spectrometry (HRMS) is particularly important in this regard.
Experimental Protocol: Mass Spectrometry of this compound
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source is used. Electrospray ionization (ESI) is a common choice for this class of compounds.
-
Sample Introduction: The purified this compound sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Data Acquisition:
-
Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion is isolated and subjected to fragmentation using techniques like Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed. This data helps in confirming the connectivity of different parts of the molecule.
-
Data Presentation: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₁₆O₆ |
| Molecular Weight | 376.36 g/mol |
| Ionization Mode | ESI |
| Observed m/z ([M+H]⁺) | 377.0968 (calculated for C₂₂H₁₇O₆⁺: 377.0974) |
Logical Workflow for Mass Spectrometry Analysis
Workflow for mass spectrometry in structure elucidation.
Structure Elucidation of Key Analogs
The structural elucidation of this compound analogs often follows a similar spectroscopic-led approach, with comparative analysis playing a key role.
Heliomycin
Heliomycin is a synonym for this compound, and therefore its structure elucidation is identical.[3] However, the name is also associated with semi-synthetic derivatives.
Synthesis of 4-Aminomethylated Heliomycin Derivatives
A common strategy to improve the poor water solubility of heliomycin is the introduction of aminomethyl groups via the Mannich reaction.[3]
Experimental Protocol: Synthesis of 4-Aminomethylated Heliomycin Derivatives
-
Reaction Setup: To a solution of heliomycin (this compound) in a suitable solvent (e.g., dioxane), an appropriate secondary amine and an aqueous solution of formaldehyde are added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating for a period ranging from a few hours to overnight.
-
Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aminomethylated derivative.
The structures of these derivatives are confirmed by NMR and mass spectrometry, where the appearance of new signals corresponding to the aminomethyl group is observed.
Resistoflavine
Resistoflavine is another naturally occurring analog of this compound. Its structure has been determined using similar spectroscopic methods.[4]
Table 2: Comparative ¹H and ¹³C NMR Data of this compound and Resistoflavine (Predicted)
| Position | This compound (¹³C, ppm) | Resistoflavine (Predicted ¹³C, ppm) | This compound (¹H, ppm) | Resistoflavine (Predicted ¹H, ppm) |
| 1 | 46.1 | ~45 | - | - |
| 2 | 204.9 | ~200 | - | - |
| 3 | 170.5 | ~170 | - | - |
| 4 | 25.5 | ~25 | 2.90 | ~2.9 |
| 8 | 99.4 | ~100 | 6.31 | ~6.3 |
| 9 | 118.0 | ~118 | 7.01 | ~7.0 |
| 11 | 120.0 | ~120 | 7.21 | ~7.2 |
| 1' | 28.9 | ~29 | 1.56 | ~1.6 |
| 1'' | 28.9 | ~29 | 1.56 | ~1.6 |
Note: Predicted data for resistoflavine is based on computational models and may differ from experimental values.
Conclusion and Future Directions
The structure elucidation of this compound and its analogs is a testament to the power of modern spectroscopic techniques. While the core structure is well-established, several avenues for future research remain. The pursuit of a single-crystal X-ray diffraction study of this compound would provide the ultimate confirmation of its three-dimensional structure and packing in the solid state. Furthermore, the continued exploration of the structure-activity relationships of both natural and synthetic analogs will be crucial for the development of this compound-based therapeutics. This guide provides the foundational knowledge and methodologies to support these ongoing and future research endeavors.
References
- 1. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminomethylation of heliomycin: Preparation and anticancer characterization of the first series of semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NP-MRD: Showing NP-Card for Resistoflavine (NP0006264) [np-mrd.org]
Resistomycin: A Comprehensive Technical Guide to its Antimicrobial and Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resistomycin, a polycyclic aromatic polyketide produced by various Streptomyces species, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the antimicrobial and anticancer properties of this compound, consolidating key research findings to support ongoing research and drug development efforts. This document details the compound's efficacy against a range of microbial pathogens and cancer cell lines, elucidates its mechanisms of action involving critical signaling pathways, and provides standardized protocols for its investigation.
Introduction
This compound is a quinone-related antibiotic that has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and notable anticancer properties[1]. Its complex chemical structure provides a unique scaffold for potential therapeutic development. This guide aims to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate a deeper understanding of this compound's therapeutic potential.
Anticancer Properties of this compound
This compound exhibits significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest, orchestrated by its influence on key cellular signaling pathways.
In Vitro Cytotoxicity
Quantitative analysis of this compound's cytotoxic effects has been documented across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 / GI50 (µg/mL) | Reference |
| HeLa | Cervical Carcinoma | 0.005 (GI50) | [2] |
| HepG2 | Hepatic Carcinoma | 0.006 (GI50) | [2] |
| PC3 | Prostate Cancer | 2.63 | [3][4] |
| DU-145 | Prostate Cancer | 9.37 | |
| Caco-2 | Colorectal Adenocarcinoma | 0.38 | [3] |
| MCF-7 | Breast Cancer | 14.61 | [3] |
Table 1: In Vitro Anticancer Activity of this compound
Mechanisms of Anticancer Action
This compound's anticancer effects are attributed to its ability to induce oxidative stress, trigger mitochondrial-mediated apoptosis, and cause cell cycle arrest.
In human hepatocellular carcinoma (HepG2) cells, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway[5][6]. This activation leads to the phosphorylation of downstream targets, ultimately resulting in apoptosis and G2/M phase cell cycle arrest[5][6]. The key molecular events in this pathway are depicted below.
In prostate cancer cells, this compound instigates mitochondrial-mediated apoptosis. This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[3][7]. This imbalance leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, culminating in apoptotic cell death[3].
Antimicrobial Properties of this compound
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, has been determined for various pathogens.
Antibacterial Activity
The following table summarizes the MIC values of this compound against a panel of clinically relevant bacteria.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Bacillus subtilis | Positive | 1.5 |
| Staphylococcus aureus | Positive | 3.12 |
| Staphylococcus epidermidis | Positive | 1.5 |
| Micrococcus luteus | Positive | 0.8 |
| Escherichia coli | Negative | 12.5 |
| Klebsiella pneumoniae | Negative | 50 |
| Pseudomonas aeruginosa | Negative | 100 |
| Salmonella typhi | Negative | 25 |
Table 2: Antibacterial Activity of this compound (MIC values) (Data from Vijayabharathi et al., 2011)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo [mdpi.com]
- 7. researchgate.net [researchgate.net]
resistomycin as a potential anticancer agent for various cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistomycin, a pentacyclic polyketide antibiotic originally isolated from Streptomyces resistomycificus, is emerging as a promising candidate in the landscape of anticancer research.[1] This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, its mechanisms of action, and key experimental findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Cytotoxic Activity of this compound
This compound has demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines, often exhibiting greater efficacy than conventional chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the compound's activity across different cancer types.
| Cancer Type | Cell Line | IC50 of this compound | IC50 of Comparator Drug (5-FU or Doxorubicin) | Reference |
| Prostate Cancer | PC3 | 2.63 µg/mL | 14.44 µg/mL (5-FU) | [2][3] |
| DU-145 | 9.37 µg/mL | 13.36 µg/mL (5-FU) | [3] | |
| Breast Cancer | MCF-7 | 14.61 µg/mL | 8.03 µg/mL (5-FU) | [2][3] |
| Colorectal Cancer | Caco-2 | 0.38 µg/mL | 38.74 µg/mL (5-FU) | [2][3] |
| SW480 | 1.05 ± 0.57 µmol/L (48h) | - | ||
| HCT-116 | 1.36 ± 0.26 µmol/L (48h) | - | ||
| HT-29 | 3.31 ± 0.41 µmol/L (48h) | - | ||
| SW620 | 5.62 ± 0.74 µmol/L (48h) | - | ||
| Hepatocellular Carcinoma | HepG2 | 0.25 ± 0.02 µmol/L (48h) | 0.84 µmol/L (Doxorubicin) | [4] |
| 0.006 µg/mL (GI50) | - | [5][6][7] | ||
| SMMC-7721 | 0.46 ± 0.06 µmol/L (48h) | - | [4] | |
| PLC/PRF/5 | 1.10 ± 0.14 µmol/L (48h) | - | [4] | |
| Huh7 | 0.35 ± 0.21 µmol/L (48h) | - | [4] | |
| Cervical Carcinoma | HeLa | 0.005 µg/mL (GI50) | - | [5][6][7] |
| Normal Cell Lines | ||||
| Human Hepatocyte | HL-7702 | 1.13 ± 0.39 µmol/L (48h) | - | [4] |
| Human Kidney | 293T | 3.06 ± 0.30 µmol/L (48h) | - | [4] |
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest. These processes are mediated by the modulation of key signaling pathways.
Induction of Apoptosis
This compound has been shown to trigger programmed cell death in various cancer cells.[8][9] This is evidenced by characteristic morphological changes such as nuclear condensation and the formation of apoptotic bodies.[4] The pro-apoptotic activity of this compound is associated with an increase in the expression of Bax, a pro-apoptotic protein, and a decrease in the anti-apoptotic protein Bcl-2.[4]
Cell Cycle Arrest
A significant mechanism of this compound's antitumor activity is its ability to induce cell cycle arrest, particularly at the G2/M phase.[4] This disruption of the cell cycle prevents cancer cells from proliferating.
Modulation of Signaling Pathways
p38 MAPK Pathway: In hepatocellular carcinoma cells, this compound activates the p38 MAPK signaling pathway.[4][8] This activation leads to the phosphorylation of p38 and its downstream target MAPKAPK-2, which in turn contributes to the induction of apoptosis and G2/M phase arrest.[4][8] Inhibition of the p38 MAPK pathway has been shown to impede this compound-mediated apoptosis and cell cycle arrest.[8]
Wnt/β-catenin Pathway: In colorectal cancer cells, this compound has been found to inhibit the Wnt/β-catenin signaling pathway. This inhibition is characterized by the suppression of β-catenin, TCF4, and GSK-3β expression, leading to a decrease in the downstream targets c-Myc and survivin.
Caption: Signaling pathways modulated by this compound in cancer cells.
In Vivo Efficacy
The anticancer potential of this compound has been validated in preclinical animal models. In a xenograft model using HepG2 human hepatocellular carcinoma cells, oral administration of this compound at doses of 10 and 20 mg/kg every two days for 15 days resulted in a significant suppression of tumor growth.[4] This in vivo efficacy, coupled with its lower cytotoxicity towards normal cells, suggests a favorable therapeutic window for this compound.[4][10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to degrade RNA and then stain the cellular DNA with Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-p38, β-catenin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the detailed pharmacokinetics and toxicology profile of this compound. Further studies are warranted to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target effects and long-term toxicity, which are crucial for its clinical development.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anticancer agent in a variety of cancer models. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways, coupled with its in vivo efficacy, positions it as a compelling candidate for further investigation. Future research should focus on elucidating its detailed pharmacokinetic and toxicological profile, identifying additional molecular targets, and exploring its potential in combination therapies to enhance its therapeutic index and overcome drug resistance. The comprehensive data presented in this guide underscores the promise of this compound and provides a solid foundation for its continued development as a novel anticancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest [mdpi.com]
- 3. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of this compound, as an Anticancer Compound Isolated and Characterized from Streptomyces aurantiacus AAA5 [jmicrobiol.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Resistomycin: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistomycin, a pentacyclic polyketide antibiotic, has garnered significant attention in the scientific community for its potent biological activities, including antibacterial, anticancer, and antiviral properties. This technical guide provides an in-depth exploration of the natural sources of this compound, its known derivatives, and the intricate signaling pathways through which it exerts its effects. Detailed experimental protocols for the isolation and purification of this compound are presented, and quantitative data are summarized for comparative analysis. Furthermore, this document employs visualizations to elucidate key molecular structures and biological processes, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Natural Sources of this compound
This compound is a secondary metabolite primarily produced by various species of actinobacteria, particularly those belonging to the genus Streptomyces. First isolated in 1951 from Streptomyces resistomycificus, this compound has since been identified in several other terrestrial and marine-derived Streptomyces species.[1]
The production of this compound is influenced by the specific strain and the composition of the culture medium. Notably, a strain of Streptomyces aurantiacus (AAA5) isolated from humus soils in the Western Ghats has been reported to produce significant quantities of this compound, reaching up to 52.5 mg/L under optimized fermentation conditions.[2][3] Other known producers include Streptomyces chibaensis and Streptomyces variabilis, which have been isolated from marine sediments.[4][5]
| Producing Organism | Environment | Reported Yield | Reference |
| Streptomyces resistomycificus | Terrestrial | Not specified | [1] |
| Streptomyces aurantiacus AAA5 | Terrestrial (Humus Soil) | 52.5 mg/L | [2][3] |
| Streptomyces chibaensis AUBN1/7 | Marine Sediment | Not specified | [4] |
| Streptomyces variabilis KP149559 | Marine | Not specified | [5] |
| Marine-derived Streptomyces sp. B8005 | Marine Sediment | Not specified | [6] |
| Marine-derived Streptomyces sp. B4842 | Marine Sediment | Not specified | [6] |
Derivatives of this compound
Both naturally occurring and semi-synthetic derivatives of this compound have been identified and characterized, some of which exhibit modified or enhanced biological activities.
Naturally Occurring Derivatives
Several analogs of this compound have been isolated from Streptomyces cultures. These derivatives often share the core pentacyclic structure of this compound with variations in functional groups.
-
1-Hydroxy-1-northis compound: This derivative has been isolated from marine-derived streptomycetes, including Streptomyces chibaensis and Streptomyces variabilis.[4][5] It has demonstrated potent cytotoxic activity against human gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2) cell lines, as well as antibacterial properties.[4]
-
Resistoflavin: Another naturally occurring analog isolated from marine streptomycetes.[6]
-
Resistoflavin Methyl Ether: This derivative has also been found in marine-derived Streptomyces species.[6]
Semi-Synthetic Derivatives
To improve the physicochemical properties of this compound, particularly its low water solubility which limits its clinical application, semi-synthetic derivatives have been developed.
-
4-Aminomethyl Derivatives of Heliomycin: Heliomycin is another name for this compound. A series of 4-aminomethyl derivatives have been synthesized to enhance water solubility.[3][7] These modifications have been shown to not only improve solubility but also to influence the biological activity, with some derivatives showing potent antiproliferative efficacy.[3] For instance, the 4-(tert-butylamino)methyl derivative of heliomycin has been shown to induce apoptosis in bladder cancer cells by targeting sirtuin 1 (SIRT1).[8]
Experimental Protocols
The isolation and purification of this compound and its derivatives from Streptomyces cultures generally involve a multi-step process encompassing fermentation, extraction, and chromatography.
Fermentation
-
Inoculum Preparation: A seed culture of the producing Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Waksman medium) and incubating for several days on a rotary shaker.[9]
-
Production Culture: The seed culture is then transferred to a larger volume of production medium and fermentation is carried out for an extended period (typically 5-10 days) to allow for the accumulation of secondary metabolites, including this compound.[9][10]
Extraction
-
Separation of Biomass and Supernatant: The culture broth is centrifuged or filtered to separate the mycelial biomass from the culture supernatant.
-
Solvent Extraction: this compound, being a lipophilic compound, is typically extracted from the culture filtrate and/or the mycelial biomass using an organic solvent such as ethyl acetate. The mixture is vigorously shaken, and the organic phase containing the extracted compounds is separated from the aqueous phase.
-
Concentration: The organic extract is then concentrated under vacuum using a rotary evaporator to yield a crude extract.
Purification
-
Column Chromatography: The crude extract is subjected to column chromatography for purification. Silica gel is a commonly used stationary phase.[10]
-
Elution: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate or dichloromethane-methanol gradient) is used to elute the compounds from the column.[2]
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using techniques such as thin-layer chromatography (TLC) and bioassays.
-
Final Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of various cellular signaling pathways.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
A significant body of research has focused on the anticancer properties of this compound. Its mechanism of action in cancer cells primarily involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
p38 MAPK Pathway: Studies have shown that this compound activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway in human hepatocellular carcinoma (HepG2) cells.[6][7] Activation of this pathway leads to apoptosis and cell cycle arrest at the G2/M phase.[6][7] The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated.[2][11]
-
Mitochondrial Apoptosis: this compound can trigger the intrinsic or mitochondrial pathway of apoptosis. This involves an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm, which in turn activates caspase-3, a key executioner caspase.[2][11]
-
SIRT1 Inhibition: this compound and its semi-synthetic derivatives have been identified as inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase.[8] Inhibition of SIRT1 by a 4-aminomethylated derivative of heliomycin was shown to induce apoptosis in bladder cancer cells.[8]
Antiviral Activity: Inhibition of HIV-1 Protease
This compound has been reported to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1) by targeting the HIV-1 protease. This viral enzyme is crucial for the maturation of infectious virions, as it cleaves newly synthesized polyproteins into their functional protein components. By inhibiting this enzyme, this compound prevents the formation of mature, infectious HIV-1 particles. The precise molecular interactions between this compound and the active site of HIV-1 protease are an area of ongoing research.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. The diverse range of producing organisms, particularly within the Streptomyces genus, highlights the rich biodiversity of microbial sources for drug discovery. The elucidation of their mechanisms of action, especially the induction of apoptosis in cancer cells via the p38 MAPK pathway and SIRT1 inhibition, provides a solid foundation for further preclinical and clinical development. Future research should focus on optimizing fermentation and purification processes to improve yields, exploring the full spectrum of biological activities of known and novel derivatives, and conducting detailed structure-activity relationship studies to guide the rational design of more potent and selective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pentacyclic Polyketide Structure of Resistomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistomycin, a fascinating pentacyclic polyketide, presents a unique "discoid" molecular architecture that sets it apart from conventional aromatic polyketides. Produced by Streptomyces resistomycificus, this natural product has garnered significant attention for its potent biological activities, including broad-spectrum antibiotic and promising anticancer properties. This technical guide provides a comprehensive overview of the structure, biosynthesis, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this area.
The Unique Pentacyclic Core of this compound
This compound (C₂₂H₁₆O₆, Molar Mass: 376.36 g/mol ) is distinguished by its rigid, planar, and highly conjugated pentacyclic ring system. Unlike the linear or angular structures typical of polyketides synthesized by type II polyketide synthases (PKS), this compound's five rings are fused in a unique discoid arrangement[1]. This unusual topology is a direct result of a specialized biosynthetic pathway.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow solid | [2] |
| Molecular Formula | C₂₂H₁₆O₆ | [3] |
| Molar Mass | 376.36 g/mol | [3] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in DMSO, chloroform, ethanol. Insoluble in water, petroleum ether. | [2] |
| UV-Vis λmax (nm) | 258, 288, 378, 432 | [2] |
| ¹H NMR (DMSO-d₆, ppm) | δ 14.55 (s, 1H), 14.36 (s, 1H), 14.07 (s, 1H), 11.72 (s, 1H), 7.21 (s, 1H), 7.01 (s, 1H), 6.31 (s, 1H), 2.90 (s, 3H), 1.56 (s, 6H) | [4] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 204.9, 183.5, 169.1, 164.8, 162.5, 159.0, 140.1, 137.9, 133.4, 125.2, 121.8, 118.5, 115.3, 112.7, 110.1, 108.9, 105.6, 103.2, 46.1, 28.9 (2C), 25.5 | [4] |
Biosynthesis: A Tale of Unique Cyclization
The biosynthesis of this compound is governed by a type II PKS gene cluster (rem) in Streptomyces resistomycificus[5]. The assembly of the polyketide chain from acetate units follows the general principles of type II PKS systems. However, the subsequent cyclization cascade is what imparts the unique discoid structure. This process is orchestrated by a trio of specialized cyclase enzymes: RemI, RemF, and RemL[1].
Current evidence suggests that these cyclases, in concert with the PKS, form a protein cage or scaffold that guides the folding and cyclization of the nascent polyketide chain in a highly controlled manner, rather than a sequential enzymatic modification[1]. This "in-the-cage" model explains the formation of the complex pentacyclic core.
Biological Activity: A Focus on Anticancer Properties
This compound exhibits a range of biological activities, but its potent anticancer effects have attracted the most significant scientific interest. It has demonstrated cytotoxicity against a variety of cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of this compound against several human cancer cell lines.
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µg/mL) | Reference |
| PC3 | Prostate Cancer | 2.63 | [4] |
| DU-145 | Prostate Cancer | 9.37 | [4] |
| Caco-2 | Colorectal Cancer | 0.38 | [4] |
| MCF-7 | Breast Cancer | 14.61 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.006 (GI₅₀) | [6] |
| HeLa | Cervical Cancer | 0.005 (GI₅₀) | [6] |
Mechanism of Action: Induction of Apoptosis
This compound's anticancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. Two key signaling pathways have been identified as targets of this compound:
-
p38 MAPK Pathway: this compound has been shown to activate the p38 MAPK signaling cascade, leading to the upregulation of pro-apoptotic proteins and subsequent cell death.
-
Wnt/β-catenin Pathway: In colorectal cancer cells, this compound has been found to suppress the Wnt/β-catenin signaling pathway, a critical pathway for cancer cell proliferation and survival[7][8]. This suppression contributes to the induction of apoptosis.
Experimental Protocols
Fermentation and Isolation of this compound
The following is a general protocol for the production and extraction of this compound from Streptomyces resistomycificus. Optimization may be required for specific strains and culture conditions.
Materials:
-
Streptomyces resistomycificus strain
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a starch-based or oatmeal-based medium)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate gradients)
Protocol:
-
Inoculum Preparation: Inoculate a loopful of S. resistomycificus spores or mycelia into the seed culture medium. Incubate at 28-30°C with shaking for 2-3 days.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). Incubate at 28-30°C with shaking for 5-7 days.
-
Extraction: Centrifuge the culture broth to separate the mycelia and supernatant. Extract both the mycelial cake and the supernatant with an equal volume of ethyl acetate. Combine the organic extracts.
-
Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to yield purified this compound.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepare serial dilutions from the stock solution). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Future Perspectives
The unique chemical structure and potent biological activities of this compound make it a promising lead compound for the development of new anticancer and antibiotic drugs. Further research is warranted in several areas:
-
Total Synthesis: The development of an efficient and scalable total synthesis of this compound would enable the production of larger quantities for preclinical and clinical studies and facilitate the synthesis of novel analogs.
-
Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of this compound derivatives will be crucial for improving its pharmacological properties, such as solubility, bioavailability, and target specificity, and for establishing structure-activity relationships (SAR).
-
In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models of cancer and infectious diseases.
-
Elucidation of Biosynthetic Details: A more detailed understanding of the enzymatic machinery responsible for the unique cyclization of the this compound core could pave the way for biosynthetic engineering approaches to generate novel polyketides.
References
- 1. Orchestration of discoid polyketide cyclization in the this compound pathway [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gene cluster encoding this compound biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Inhibits Wnt/β-Catenin Signaling to Induce the Apoptotic Death of Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Resistomycin, a pentacyclic polyketide natural antibiotic, stands out as a significant bioactive compound due to its potent dual-action capabilities as both an antibacterial and an anticancer agent.[1] First isolated from Streptomyces resistomycificus in 1951, this quinone-related molecule has garnered increasing attention for its complex mechanisms of action that offer potential therapeutic avenues for challenging diseases.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanisms of action, quantitative efficacy, key experimental protocols for its evaluation, and the signaling pathways it modulates. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
This compound (C₂₂H₁₆O₆) is a secondary metabolite produced by various actinomycete strains, notably from the genus Streptomyces.[3][4] Structurally, it belongs to the polyketide family and is characterized by a distinctive pentacyclic aromatic framework related to quinones.[5] Also known as heliomycin, this compound has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and potent cytotoxic effects against numerous cancer cell lines.[2] Its multifaceted bioactivity stems from its ability to interfere with fundamental cellular processes, primarily macromolecular synthesis and the induction of programmed cell death.
Mechanism of Action
This compound exerts its biological effects through distinct mechanisms in prokaryotic and eukaryotic cells, making it a versatile molecule for therapeutic research.
Antibacterial Activity: Inhibition of RNA Synthesis
In bacterial cells, this compound's primary mode of action is the inhibition of RNA synthesis.[6] It directly interferes with the function of DNA-dependent RNA polymerase, the crucial enzyme responsible for transcription. Studies have shown that this compound binds to RNA polymerase, thereby blocking the synthesis of RNA and subsequently halting protein production, which ultimately leads to a bactericidal effect.[5][6] Notably, its impact on DNA and protein synthesis in cell-free systems is significantly less pronounced, highlighting its preferential targeting of RNA transcription.[6]
Anticancer Activity: A Multi-pronged Approach
This compound's anticancer properties are more complex, involving the induction of oxidative stress, modulation of key signaling pathways, and cell cycle arrest.
-
Induction of Oxidative Stress and Mitochondrial Apoptosis : As a quinone-related compound, this compound can participate in redox cycling. This process generates reactive oxygen species (ROS) such as semiquinones and hydroxyquinones.[7] The accumulation of ROS leads to oxidative stress, causing damage to cellular components including lipids (lipid peroxidation, measured by malondialdehyde - MDA), proteins, and DNA (measured by 8-hydroxyguanosine).[2][8] This oxidative onslaught triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases like caspase-3.[8][9]
-
Activation of the p38 MAPK Signaling Pathway : In human hepatocellular carcinoma (HepG2) cells, this compound has been shown to activate the p38 MAPK signaling pathway.[10] Activation (phosphorylation) of p38 MAPK and its downstream target MAPKAPK-2 is a key event that suppresses cancer cell growth by inducing both apoptosis and G2/M phase cell cycle arrest.[10]
-
Inhibition of Pellino-1 E3 Ligase : In triple-negative breast cancer, this compound acts as an inhibitor of the E3 ligase Pellino-1.[1] This inhibition leads to the degradation of the transcription factors SNAIL and SLUG, which are critical drivers of the epithelial-mesenchymal transition (EMT), a process vital for cancer metastasis.[1]
-
Cell Cycle Arrest : this compound can induce cell cycle arrest, notably at the G2/M phase in hepatocellular carcinoma cells and by downregulating cyclin D1 and proliferating cell nuclear antigen (PCNA) in prostate cancer cells.[2][10] This prevents cancer cells from progressing through the cell cycle and proliferating.
Quantitative Efficacy Data
The potency of this compound has been quantified against various bacterial strains and cancer cell lines. The following tables summarize key efficacy data reported in the literature.
Table 1: Anticancer Activity of this compound (GI₅₀/IC₅₀ Values)
| Cell Line | Cancer Type | GI₅₀ (µg/mL) | IC₅₀ (µg/mL) | Reference(s) |
| HeLa | Cervical Carcinoma | 0.005 | - | [4][11] |
| HepG2 | Hepatic Carcinoma | 0.006 | - | [4][11] |
| PC3 | Prostate Cancer | - | 2.63 | [2][8] |
| DU-145 | Prostate Cancer | - | 9.37 | [7] |
| Caco-2 | Colorectal Adenocarcinoma | - | 0.38 | [7] |
| MCF-7 | Breast Cancer | - | 14.61 | [7] |
GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration.
Table 2: Antibacterial Activity of this compound (MIC Values)
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference(s) |
| Bacillus subtilis | Gram-positive | 25 ± 0.34 | [11] |
MIC: Minimum Inhibitory Concentration.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bioactivity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][12]
-
Preparation of Reagents and Media :
-
Prepare Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Inoculum Preparation :
-
From a fresh agar plate (18-24 hours), select isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]
-
-
Assay Procedure :
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly. Discard 100 µL from the last dilution well.
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
-
Incubation and Interpretation :
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[12]
-
Cytotoxicity Assessment - MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13]
-
Cell Plating :
-
Seed adherent cells in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/well (density must be optimized for each cell line) in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a media-only control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation :
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Detection - Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Treatment and Collection :
-
Culture and treat cells with this compound as desired.
-
Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Wash the collected cells (1-5 x 10⁵) twice with cold PBS by centrifugation.
-
-
Staining :
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC conjugate and 5 µL of Propidium Iodide (PI) staining solution.[8]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Interpretation of Results :
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Analysis of Protein Phosphorylation - Western Blotting for p-p38 MAPK
This protocol is used to detect the activation of the p38 MAPK pathway by analyzing the phosphorylation status of p38.[6][14]
-
Protein Extraction :
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows associated with this compound's bioactivity.
Conclusion
This compound is a quinone-related natural antibiotic with significant potential in both infectious disease and oncology research. Its well-defined antibacterial mechanism, centered on the inhibition of RNA polymerase, and its multifaceted anticancer activities, including the induction of apoptosis via oxidative stress and p38 MAPK activation, make it a compelling lead compound for drug development. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound and its derivatives. Future work may focus on optimizing its pharmacological properties, elucidating further molecular targets, and advancing this promising natural product towards clinical evaluation.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. protocols.io [protocols.io]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. youtube.com [youtube.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Resistomycin from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistomycin is a polycyclic aromatic polyketide antibiotic with significant biological activities, including anticancer and antibacterial properties.[1][2][3][4] First isolated from Streptomyces resistomycificus, it has since been identified in other Streptomyces species, such as Streptomyces aurantiacus.[3][5] This document provides a comprehensive protocol for the fermentation, extraction, and purification of this compound from Streptomyces culture. The methodology is based on established solvent extraction and chromatographic techniques to yield high-purity this compound suitable for research and drug development applications.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for optimizing its extraction and purification. This compound is a yellow, solid compound with poor solubility in water but good solubility in organic solvents like chloroform, ethanol, and dimethyl sulfoxide (DMSO).[5]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₆O₆ | [3][5] |
| Molecular Weight | 376.36 g/mol | [1][3][5] |
| Physical Nature | Yellow Solid | [5] |
| Melting Point | 315-319 °C | [3][5] |
| Solubility | Soluble in chloroform, ethanol, DMSO; Insoluble in petroleum ether, water | [5] |
| UV-Vis λmax (in ethanol) | 267, 290, 319, 338, 369, 457 nm | [5] |
| TLC Rf Value | 0.63 (5% ethyl acetate in n-hexane) | [5] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of this compound from Streptomyces culture.
Caption: Workflow for this compound Extraction and Purification.
Detailed Experimental Protocols
This section outlines the step-by-step methodology for producing, extracting, and purifying this compound.
Fermentation of Streptomyces
Objective: To culture Streptomyces sp. under optimal conditions for this compound production.
Materials:
-
Streptomyces aurantiacus (e.g., strain AAA5) or other this compound-producing strain.[5]
-
Seed Medium (e.g., Tryptone Soya Broth or similar).
-
Production Medium (e.g., Starch Casein Broth or Waksman Liquid Medium).[2][5]
-
Shaking incubator.
-
Erlenmeyer flasks.
Protocol:
-
Inoculum Preparation: Inoculate a loopful of Streptomyces spores or mycelia into a flask containing seed medium. Incubate at 28-30°C for 2 days on a rotary shaker (220 rpm).[5]
-
Production Culture: Transfer the seed culture (typically 2-5% v/v) into larger flasks containing the production medium.
-
Incubation: Ferment the production culture at 28-30°C with shaking at 220 rpm. Pigment production is typically observed after 2 days, with maximum yield often achieved between 6 to 8 days.[5] Monitor the production periodically to determine the optimal harvest time.
Extraction of Crude this compound
Objective: To extract this compound from the fermentation broth and biomass.
Materials:
-
Fermented culture broth.
-
Ethyl acetate (analytical grade).[5]
-
Centrifuge and appropriate centrifuge bottles.
-
Separatory funnel.
-
Rotary evaporator.
Protocol:
-
Harvesting: After the incubation period (e.g., 6 days), harvest the fermentation broth.[5]
-
Separation: Separate the biomass (mycelia) from the culture supernatant by centrifugation (e.g., 10,000 rpm for 20 minutes).[6]
-
Solvent Extraction:
-
Combine the supernatant and the biomass for a whole-culture extraction.
-
Add an equal volume of ethyl acetate to the culture material in a large separatory funnel.[5]
-
Shake vigorously for 15-20 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) phase, which contains the this compound.
-
Repeat the extraction process twice more on the aqueous phase to maximize recovery.
-
-
Concentration: Pool all collected organic phases and concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude this compound extract.
Purification by Column Chromatography
Objective: To purify this compound from the crude extract using silica gel chromatography.
Materials:
-
Crude this compound extract.
-
Chromatography column.
-
Solvents: n-hexane and ethyl acetate (HPLC grade).
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
Collection tubes.
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[5][6] A suggested gradient could be from 100% hexane to a 7:3 (hexane:ethyl acetate) mixture and beyond.[5]
-
Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 25 mL).[6]
-
Monitoring: Monitor the fractions using TLC with a mobile phase such as 5% ethyl acetate in n-hexane.[5] Visualize the spots under UV light. This compound will appear as a distinct yellow spot.
-
Pooling and Final Purification: Combine the fractions that contain pure this compound (based on TLC analysis). Evaporate the solvent from the pooled fractions to obtain the purified, solid yellow this compound.
Quantitative Data Summary
The following table presents representative quantitative data from the literature to provide an expected yield at various stages of the process.
| Stage | Parameter | Value | Source |
| Fermentation | Starting Broth Volume | 2 L | [5] |
| Final this compound Titer | 52.5 mg/L | [4][5] | |
| Extraction | Crude Extract Yield | 6.2 g | [5] |
| Purification | Purified this compound Yield | 98.6 mg (from Fraction II) | [5] |
Note: Yields can vary significantly based on the Streptomyces strain, fermentation conditions, and extraction efficiency.
Application Notes for Researchers
-
Strain Selection: The choice of Streptomyces strain is critical. Screening different isolates for pigment production can be a preliminary step to identify potential high-yield this compound producers.
-
Fermentation Optimization: The yield of this compound can be significantly increased by optimizing medium components (carbon and nitrogen sources), pH, temperature, and incubation time.[8]
-
Extraction Solvent: Ethyl acetate is the most commonly cited solvent for this compound extraction due to its polarity and effectiveness in recovering the compound from both the broth and mycelia.[5]
-
Chromatography Monitoring: Careful monitoring of column fractions by TLC is essential to avoid loss of the target compound and to ensure the pooling of only pure fractions.
-
Advanced Purification: For applications requiring extremely high purity, a final purification step using High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column can be employed.[7][9]
References
- 1. This compound | CAS#:20004-62-0 | Chemsrc [chemsrc.com]
- 2. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbiochemtech.com [jbiochemtech.com]
- 9. High-performance liquid-chromatographic separation of subcomponents of antimycin-A | U.S. Geological Survey [usgs.gov]
Application Notes: Evaluating the In Vitro Cytotoxicity of Resistomycin
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 2.2. Cell Cytotoxicity Assay [bio-protocol.org]
- 12. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. caymanchem.com [caymanchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Analyzing Resistomycin-Induced Apoptosis and Cell Cycle Arrest
Introduction
Resistomycin, a polycyclic aromatic polyketide antibiotic, has demonstrated significant anticancer activity against various cancer cell lines[1][2]. Its mechanism of action involves the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest, making it a promising candidate for therapeutic development[3][4]. In human hepatocellular carcinoma (HCC) and prostate cancer cells, this compound has been shown to trigger apoptosis and cause G2/M phase cell cycle arrest[3][5]. These effects are primarily mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the induction of mitochondrial-mediated apoptosis[3][4][6].
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to effectively analyze the cellular responses to this compound treatment, focusing on apoptosis and cell cycle arrest.
Key Signaling Pathways Activated by this compound
This compound exerts its anticancer effects by modulating specific intracellular signaling cascades. Understanding these pathways is crucial for a thorough analysis of its mechanism of action.
p38 MAPK Signaling Pathway
Studies indicate that this compound activates the p38 MAPK signaling pathway, which plays a pivotal role in mediating both apoptosis and G2/M phase arrest in cancer cells[2][3]. Activation of this pathway leads to the phosphorylation of downstream targets, including MAPKAPK-2, which in turn influences the expression and activity of proteins central to cell death and division[3].
Caption: this compound-induced p38 MAPK activation pathway.
Mitochondrial (Intrinsic) Apoptosis Pathway
This compound also triggers the intrinsic pathway of apoptosis, which is centered around the mitochondria. This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation[4][6].
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow
A systematic approach is essential for analyzing the effects of this compound. The following workflow outlines the key stages from cell culture to data interpretation.
Caption: General experimental workflow for this compound analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound on apoptosis and cell cycle distribution in cancer cell lines, as reported in the literature.
Table 1: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Treatment Condition | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Reference |
|---|---|---|---|---|
| PC3 | Control (Untreated) | Normal | Normal | [6] |
| This compound (1.3 µg/mL) | Increased | Significantly Increased (p < 0.05) | [6] |
| | 5-FU (7 µg/mL) | Increased | Increased |[6] |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
| Treatment Condition (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
|---|---|---|---|---|
| Control (0 µM) | ~65 | ~25 | 9.36 | [3] |
| This compound (0.125 µM) | Decreased | Decreased | 16.61 | [3] |
| This compound (0.25 µM) | Decreased | Decreased | 25.34 | [3] |
| This compound (0.5 µM) | Decreased | Decreased | 37.56 |[3] |
Table 3: Modulation of Key Regulatory Proteins by this compound
| Protein | Effect in HCC Cells | Effect in Prostate Cancer Cells | Pathway | Reference |
|---|---|---|---|---|
| p-p38 MAPK | Upregulated | - | p38 MAPK | [3] |
| Bax | Upregulated | Upregulated | Apoptosis | [3][6] |
| Bcl-2 | Downregulated | Downregulated | Apoptosis | [3][6] |
| Caspase-3 | - | Upregulated | Apoptosis | [6] |
| Cyclin B1 | Downregulated | - | Cell Cycle | [3] |
| p-Cdc2 | Upregulated | - | Cell Cycle | [3] |
| Cyclin D1 | - | Downregulated | Cell Cycle | [6] |
| PCNA | - | Downregulated | Cell Cycle |[6] |
Experimental Protocols
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI), a membrane-impermeant DNA dye, can only enter cells with compromised membranes (late apoptotic or necrotic cells)[7][8].
Protocol:
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with desired concentrations of this compound and a vehicle control for the specified time.
-
Cell Harvesting:
-
Suspension Cells: Collect cells directly into centrifuge tubes[9].
-
Adherent Cells: Gently collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS, then detach them using a non-enzymatic method like EDTA or gentle scraping to preserve membrane integrity[9][10]. Combine with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold 1X PBS[9][11].
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[7]. The cell concentration should be approximately 1 x 10⁶ cells/mL[9].
-
Staining:
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) to the 100 µL cell suspension[7][11].
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark[7][8].
-
Add 400 µL of 1X Binding Buffer to each tube[7].
-
Just before analysis, add 5 µL of PI Staining Solution (e.g., 50 µg/mL stock)[9][11]. Do not wash cells after adding PI[11].
-
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
Analysis of Cell Cycle by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population. PI is a fluorescent dye that intercalates stoichiometrically with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of DNA. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle[12].
Protocol:
-
Cell Culture and Harvesting: Culture and treat 1-2 x 10⁶ cells with this compound as described previously. Harvest both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes[13].
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping[12][14].
-
Incubation: Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks[13][14].
-
Rehydration and Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them[12].
-
Wash the pellet twice with 3 mL of PBS[12].
-
Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[13][15]. The RNase A is crucial to degrade RNA, which PI can also bind[13].
-
-
Incubation: Incubate the cells for 30 minutes at room temperature or at 4°C for at least 4 hours, protected from light[13].
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use gating strategies to exclude doublets and debris. The DNA content is displayed on a linear scale histogram to quantify the percentage of cells in each phase of the cell cycle[14].
Analysis of Mitochondrial Membrane Potential (MMP) by JC-1 Staining
Principle: JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence. In apoptotic cells, the ΔΨm collapses, and JC-1 remains in the cytoplasm as monomers, emitting green fluorescence[16]. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of early apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound in a suitable format (e.g., 6-well plate). Include a negative (vehicle) control and a positive control (e.g., treat cells with 50 µM CCCP for 15-30 minutes to induce depolarization)[16][17].
-
JC-1 Staining Solution Preparation: Prepare a 1X JC-1 staining solution by diluting the stock reagent in the cell culture medium according to the manufacturer's instructions[18].
-
Staining:
-
Remove the culture medium from the cells.
-
Add the JC-1 staining solution (e.g., 1 mL per well of a 6-well plate) and incubate at 37°C in a CO₂ incubator for 15-30 minutes[18].
-
-
Washing:
-
Analysis:
-
Fluorescence Microscopy: Add Assay Buffer and immediately observe under a fluorescence microscope using filters for rhodamine (red J-aggregates) and FITC (green monomers)[17][18]. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.
-
Flow Cytometry: After washing, resuspend cells in 500 µL of Assay Buffer. Analyze immediately. Detect green monomers in the FL1 channel (FITC) and red J-aggregates in the FL2 channel (PE)[17][19].
-
Analysis of Protein Expression by Western Blotting
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique is invaluable for confirming the modulation of proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved Caspase-3, cleaved PARP) and cell cycle regulation (e.g., Cyclin B1, p-Cdc2) following this compound treatment[20][21].
Protocol:
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis[10].
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[10].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-Cyclin B1, anti-p-p38, anti-β-actin as a loading control) overnight at 4°C[10].
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[10].
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system. Quantify band intensity using densitometry software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 101.200.202.226 [101.200.202.226]
- 19. chem-agilent.com [chem-agilent.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Resistomycin in Prostate Cancer Cell Growth Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistomycin, a natural antibiotic derived from marine actinomycetes, has emerged as a promising compound in oncology research. Recent studies have demonstrated its potent anti-proliferative effects on various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound in prostate cancer cell growth suppression studies. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in prostate cancer models.
Mechanism of Action
This compound suppresses the growth of prostate cancer cells through a multi-faceted mechanism that involves the induction of oxidative stress, triggering of mitochondrial apoptosis, and arrest of the cell cycle.[1][2] In the androgen-independent PC3 prostate cancer cell line, this compound has been shown to be significantly more potent than the conventional chemotherapeutic agent 5-fluorouracil (5-FU).[1][2]
Oxidative Stress Induction
Treatment of prostate cancer cells with this compound leads to a significant increase in the generation of reactive oxygen species (ROS). This is accompanied by an increase in lactate dehydrogenase (LDH) leakage and elevated levels of malondialdehyde (MDA), carbonyl protein (CP), and 8-hydroxyguanosine (8-OHdG), all markers of cellular damage induced by oxidative stress.[2] Furthermore, this compound treatment results in a marked decrease in the levels of key antioxidant enzymes, including glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3]
Mitochondrial Apoptosis
This compound effectively induces apoptosis in prostate cancer cells through the intrinsic mitochondrial pathway. This is evidenced by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1][4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1][3]
Cell Cycle Arrest
The anti-proliferative activity of this compound is also attributed to its ability to induce cell cycle arrest. Studies have shown a notable downregulation of proliferating cell nuclear antigen (PCNA) and cyclin D1 in prostate cancer cells following treatment with this compound.[1][4] These proteins are crucial for DNA replication and progression through the G1 phase of the cell cycle, and their downregulation signifies a halt in cell proliferation.
Data Presentation
The following tables summarize the quantitative data from in vitro studies of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | 5-FU IC50 (µg/mL) |
| PC3 | Prostate Cancer | 2.63[2] | 14.44[2] |
| DU-145 | Prostate Cancer | 9.37[3] | 13.36[3] |
| MCF-7 | Breast Cancer | 14.61[3] | 8.03[3] |
| Caco-2 | Colorectal Cancer | 0.38[3] | 38.74[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on prostate cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC3)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Prostate cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed prostate cancer cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Apoptotic and Cell Cycle Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PCNA, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Measurement of Reactive Oxygen Species (ROS)
This protocol is for quantifying intracellular ROS levels.
Materials:
-
Prostate cancer cells
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) dye
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate or a 6-well plate.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or analyze by flow cytometry.
In Vivo Studies
While in vitro studies have demonstrated the potent anti-cancer effects of this compound, its efficacy in vivo in prostate cancer models has not yet been reported in the available literature. A study on human hepatocellular carcinoma in a mouse xenograft model showed that this compound significantly reduced tumor growth, which was associated with the activation of the p38 MAPK pathway, apoptosis, and G2/M arrest in the tumor tissues.[4] This suggests a promising avenue for future research.
Future Directions for In Vivo Research:
-
Establishment of prostate cancer xenograft models in immunocompromised mice using cell lines like PC3 or DU-145.
-
Determination of the optimal dose and administration route for this compound in these models.
-
Evaluation of the anti-tumor efficacy of this compound by measuring tumor volume and weight.
-
Assessment of the systemic toxicity of this compound through monitoring of animal body weight and histological analysis of major organs.
-
Immunohistochemical analysis of tumor tissues to confirm the in vivo mechanism of action, including markers for proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the signaling pathways identified in vitro.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for prostate cancer. Its ability to induce cell death through multiple interconnected pathways, including oxidative stress, mitochondrial apoptosis, and cell cycle arrest, suggests it may be effective against tumors that have developed resistance to conventional therapies. The protocols outlined in this document provide a framework for the continued investigation of this compound's anti-cancer properties, with the ultimate goal of translating these preclinical findings into novel treatment strategies for prostate cancer patients. Further in vivo studies are crucial to validate the promising in vitro results and to assess the therapeutic potential of this compound in a more clinically relevant setting.
References
- 1. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Resistomycin in Colorectal Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of resistomycin, a natural quinone-related antibiotic, in colorectal cancer (CRC) cell line research. It summarizes key findings on its anti-cancer effects, mechanism of action, and provides detailed protocols for relevant experiments.
Introduction
This compound has demonstrated significant antitumor activity in various cancer models, including colorectal cancer.[1][2][3][4] Research indicates that its primary mechanism of action in CRC cells involves the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal carcinogenesis.[2][3][5] This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, highlighting its potential as a therapeutic agent.[1][2][6]
Data Presentation
Cytotoxicity of this compound in Colorectal Cancer Cell Lines
This compound exhibits potent cytotoxic effects against a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several CRC cell lines.
| Cell Line | IC50 (µM) after 48h Treatment | Reference |
| SW480 | 1.05 ± 0.57 | [1] |
| HCT-116 | 1.36 ± 0.26 | [1] |
| HT-29 | 3.31 ± 0.41 | [1] |
| SW620 | 5.62 ± 0.74 | [1] |
| QSG-7701 (control) | 15.23 ± 1.44 | [1] |
Of note, the IC50 values for HCT-116 and SW480 cells at 24 hours were 2.37 ± 0.06 µM and 2.83 ± 0.17 µM, respectively.[1]
Apoptosis Induction by this compound
Treatment with this compound leads to a dose-dependent increase in apoptosis in CRC cells.
| Cell Line | This compound Concentration | Apoptotic Cell Percentage | Reference |
| SW480 | Control | 1.53% | [1] |
| Low Dose | 1.77% | [1] | |
| Medium Dose | 23.31% | [1] | |
| High Dose | 54% | [1] | |
| HCT-116 | Control | 11.49% | [1] |
| Low Dose | 18.6% | [1] | |
| Medium Dose | 32.07% | [1] | |
| High Dose | 54.4% | [1] |
Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
This compound exerts its anti-cancer effects by targeting key components of the Wnt/β-catenin signaling pathway.[2][3] This pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many colorectal cancers.[5][7] this compound treatment leads to a reduction in the protein levels of β-catenin, GSK-3β, and TCF4, as well as their downstream targets, c-Myc and survivin.[1][2]
Simultaneously, this compound treatment upregulates the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the balance of apoptotic regulators ultimately drives the cancer cells towards programmed cell death.
Figure 1: this compound's mechanism of action in CRC cells.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on colorectal cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on CRC cells.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HCT-116)
-
This compound
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed CRC cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed CRC cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in the Wnt/β-catenin pathway and apoptosis.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat CRC cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Figure 3: General workflow for Western blotting.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent for colorectal cancer by effectively inducing apoptosis through the inhibition of the Wnt/β-catenin signaling pathway.[1][2] The provided data and protocols offer a valuable resource for researchers investigating the therapeutic utility of this compound and its derivatives in the context of colorectal cancer. Further in vivo studies are warranted to validate these in vitro findings and to explore the clinical applicability of this compound in cancer therapy.
References
- 1. This compound Inhibits Wnt/β-Catenin Signaling to Induce the Apoptotic Death of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Wnt/β-Catenin Signaling to Induce the Apoptotic Death of Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Salinomycin exerts anti‐colorectal cancer activity by targeting the β‐catenin/T‐cell factor complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Activation of the p38 MAPK Pathway by Resistomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistomycin, a natural polycyclic aromatic antibiotic, has demonstrated potent anti-cancer properties in various cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis and cell cycle arrest, processes intricately linked to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The p38 MAPK pathway is a crucial mediator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines, and plays a significant role in regulating cell proliferation, differentiation, and apoptosis.[1] This document provides detailed application notes and experimental protocols for researchers investigating the activation of the p38 MAPK pathway by this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines, focusing on its impact on cell viability, apoptosis, and cell cycle progression.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| HepG2 | Hepatocellular Carcinoma | 1.31 ± 0.15 | 24 |
| HepG2 | Hepatocellular Carcinoma | 0.25 ± 0.02 | 48 |
| HepG2 | Hepatocellular Carcinoma | 0.059 ± 0.002 | 72 |
| SMMC-7721 | Hepatocellular Carcinoma | 0.46 ± 0.06 | 48 |
| PLC-PRF-5 | Hepatocellular Carcinoma | 1.10 ± 0.14 | 48 |
| Huh7 | Hepatocellular Carcinoma | 0.35 ± 0.21 | 48 |
Data compiled from a study on human hepatocellular carcinoma cells.[2]
Table 2: Effect of this compound on Apoptosis and Cell Cycle in HepG2 Cells (24-hour treatment)
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V-positive) | Percentage of Cells in G2/M Phase |
| 0 | 4.52% | 9.36% |
| 0.125 | 15.98% | 16.61% |
| 0.25 | 34.54% | 25.34% |
| 0.5 | 37.17% | 37.56% |
Data extracted from a study investigating this compound-induced apoptosis and cell cycle arrest.[2]
Table 3: Effect of this compound on p38 MAPK Phosphorylation in HepG2 Cells (24-hour treatment)
| This compound Concentration (µM) | Relative Phospho-p38 Levels (normalized to total p38) |
| 0 | Baseline |
| 0.125 | Increased |
| 0.25 | Further Increased |
| 0.5 | Markedly Increased |
Qualitative assessment based on Western blot analysis which shows a clear dose-dependent increase in the phosphorylation of p38 MAPK without a change in the total p38 protein levels.[2][3]
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway Activated by this compound.
References
- 1. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Overcoming TRAIL Resistance in Cancer Cell Models with Resistomycin
These application notes provide a framework for researchers to investigate the potential of resistomycin, a natural polycyclic aromatic antibiotic, to sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis. The central hypothesis is that this compound, through its pro-apoptotic activities, can downregulate key inhibitors of the TRAIL signaling pathway, thereby restoring cancer cell sensitivity to this promising anti-cancer agent.
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a naturally occurring cytokine that selectively induces apoptosis in cancer cells while sparing most normal cells, making it an attractive candidate for cancer therapy. However, the clinical efficacy of TRAIL-based therapies has been limited by the high prevalence of TRAIL resistance in many cancer types. This resistance is often mediated by the overexpression of anti-apoptotic proteins such as cellular FLICE-like inhibitory protein (c-FLIP) and myeloid cell leukemia-1 (Mcl-1), which block the activation of the apoptotic cascade.[1][2][3]
This compound is a natural compound isolated from Streptomyces resistomycificus that has demonstrated potent anti-cancer activity in various cancer cell models.[4][5] It has been shown to induce apoptosis and cell cycle arrest by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[4][6] This suggests that this compound may have the potential to overcome TRAIL resistance by targeting the very proteins that inhibit TRAIL-induced apoptosis.
These application notes provide detailed protocols to test the hypothesis that this compound can overcome TRAIL resistance by downregulating c-FLIP and Mcl-1, leading to the restoration of TRAIL-induced apoptosis in cancer cells.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Incubation Time (hours) |
| HepG2 | Hepatocellular Carcinoma | 0.25 ± 0.02 | 48 |
| SMMC-7721 | Hepatocellular Carcinoma | 0.46 ± 0.06 | 48 |
| Huh7 | Hepatocellular Carcinoma | 0.35 ± 0.21 | 48 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 1.10 ± 0.14 | 48 |
| PC3 | Prostate Cancer | 2.63 µg/mL (~5.0 µM) | 24 |
| DU-145 | Prostate Cancer | 9.37 µg/mL (~17.9 µM) | Not Specified |
| Caco-2 | Colorectal Adenocarcinoma | 0.38 µg/mL (~0.7 µM) | Not Specified |
| MCF-7 | Breast Cancer | 14.61 µg/mL (~27.9 µM) | Not Specified |
Data compiled from multiple sources.[5][7] Note: IC50 values can vary depending on the assay conditions and cell line.
Table 2: Effect of TRAIL on the Viability of TRAIL-Resistant Cancer Cell Lines
This table illustrates the typical resistance of certain cancer cell lines to TRAIL-induced cell death.
| Cell Line | Cancer Type | TRAIL Concentration | % Cell Viability |
| HT-29 | Colon Cancer | 100 ng/mL | >90% |
| A549 | Lung Cancer | 100 ng/mL | >90% |
| MCF-7 | Breast Cancer | 100 ng/mL | >85% |
| U87 | Glioblastoma | 100 ng/mL | >95% |
Data generalized from studies on TRAIL resistance.[8][9]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound and/or TRAIL on cancer cells.
Materials:
-
TRAIL-resistant cancer cell lines (e.g., HT-29, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant human TRAIL
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24-48 hours.
-
In parallel, treat cells with a fixed concentration of TRAIL (e.g., 100 ng/mL) alone or in combination with this compound.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound, TRAIL, or a combination of both as described in Protocol 1.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Protocol 3: Western Blot Analysis of c-FLIP and Mcl-1 Expression
This protocol is to determine the effect of this compound on the protein levels of c-FLIP and Mcl-1.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against c-FLIP, Mcl-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Visualizations
Caption: Hypothesized mechanism of this compound overcoming TRAIL resistance.
Caption: Experimental workflow for investigating this compound's effect on TRAIL resistance.
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. This compound Inhibits Wnt/β-Catenin Signaling to Induce the Apoptotic Death of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Identification of New c-FLIP Inhibitors for Restoring Apoptosis in TRAIL-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c-FLIP promotes drug resistance in non-small-cell lung cancer cells via upregulating FoxM1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Resistomycin as a Pellino-1 E3 Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of resistomycin as an inhibitor of the Pellino-1 (Peli1) E3 ubiquitin ligase. Detailed protocols for key experiments are provided to facilitate the study of this compound's mechanism of action and its effects on downstream signaling pathways.
Introduction
Pellino-1 is a crucial E3 ubiquitin ligase that plays a significant role in innate and adaptive immunity, inflammation, and oncogenesis.[1][2] It functions by mediating the ubiquitination of target proteins, thereby regulating their stability and activity.[1][2] Key signaling pathways influenced by Pellino-1 include those downstream of Toll-like receptors (TLRs), interleukin-1 receptors (IL-1Rs), and T-cell receptors.[1][3][4] Given its role in various pathologies, Pellino-1 has emerged as a promising therapeutic target.
This compound, a natural compound, has been identified as a direct inhibitor of Pellino-1.[5][6][7] It has been shown to attenuate triple-negative breast cancer progression by binding to Pellino-1 and disrupting its interaction with substrates such as the transcription factors SNAIL and SLUG.[5][7] This leads to the degradation of these substrates and a reduction in epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[7]
These notes provide quantitative data on the this compound-Pellino-1 interaction and detailed protocols to investigate this inhibition and its cellular consequences.
Quantitative Data
The following table summarizes the key quantitative data for the interaction of this compound with Pellino-1.
| Parameter | Value | Method | Source |
| Binding Affinity (KD) | 2.58 µM | Surface Plasmon Resonance (SPR) | [5][7] |
| IC50 | Not available in the reviewed literature. | - | - |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: Pellino-1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Co-Immunoprecipitation and Western Blot.
Experimental Protocols
This protocol details the co-immunoprecipitation of Pellino-1 to determine its interaction with SNAIL and SLUG in cells treated with this compound.
Materials:
-
Cell Lines: MDA-MB-231 or other relevant cell lines expressing Pellino-1, SNAIL, and SLUG.
-
Reagents: this compound, DMSO (vehicle control), RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors), Protein A/G magnetic beads, primary antibodies (anti-Pellino-1, anti-SNAIL, anti-SLUG), and IgG control antibody.
-
Equipment: Cell culture supplies, refrigerated centrifuge, magnetic rack, rotator, and western blot equipment.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, add Protein A/G beads to the lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Pellino-1 antibody or IgG control to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western Blotting (see Protocol 2).
This protocol is for the detection of proteins from Co-IP eluates or whole-cell lysates to assess protein-protein interactions and changes in protein expression.
Materials:
-
Reagents: SDS-PAGE gels, running buffer, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-Pellino-1, anti-SNAIL, anti-SLUG, anti-GAPDH or β-actin for loading control), HRP-conjugated secondary antibodies, and ECL substrate.
-
Equipment: Electrophoresis and transfer apparatus, and a chemiluminescence imaging system.
Procedure:
-
SDS-PAGE: Load the eluted samples from the Co-IP or prepared whole-cell lysates onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SNAIL or anti-SLUG for Co-IP eluates; or anti-Pellino-1, anti-SNAIL, anti-SLUG, and a loading control for whole-cell lysates) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
This protocol is designed to assess the E3 ligase activity of Pellino-1 in the presence of this compound.
Materials:
-
Reagents: Recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), recombinant human Pellino-1, ubiquitin, ATP, ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT), this compound, and DMSO.
-
Equipment: Thermomixer or water bath, and western blot equipment.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:
-
Ubiquitination reaction buffer
-
Recombinant E1 enzyme
-
Recombinant E2 enzyme
-
Ubiquitin
-
Recombinant Pellino-1
-
Substrate protein (optional, as Pellino-1 can auto-ubiquitinate)
-
This compound at various concentrations or DMSO (vehicle control)
-
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western Blotting, probing with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains. A decrease in the intensity of the polyubiquitin smear in the presence of this compound would indicate inhibition of Pellino-1's E3 ligase activity.
References
- 1. Frontiers | Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers [frontiersin.org]
- 2. Biology of Pellino1: a potential therapeutic target for inflammation in diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The E3 ubiquitin ligase Peli1 regulates the metabolic actions of mTORC1 to suppress antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates triple-negative breast cancer progression by inhibiting E3 ligase Pellino-1 and inducing SNAIL/SLUG degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates triple-negative breast cancer progression by inhibiting E3 ligase Pellino-1 and inducing SNAIL/SLUG degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Resistomycin Production from Streptomyces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions to increase resistomycin yield from Streptomyces.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound yield in Streptomyces fermentation?
A1: The yield of this compound, a secondary metabolite, is highly sensitive to several culture conditions. The most critical factors include the composition of the fermentation medium (specifically the carbon and nitrogen sources), the initial pH of the medium, incubation temperature, and the duration of the fermentation process.[1][2][3][4] Aeration and agitation rates also play a significant role in submerged fermentation.[1][5]
Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What could be the problem?
A2: This is a common issue known as the "growth-product dichotomy." High biomass does not always correlate with high secondary metabolite production. This phenomenon can be attributed to several factors:
-
Nutrient Limitation: The depletion of a key nutrient, often phosphate or a specific amino acid, can trigger the switch from primary metabolism (growth) to secondary metabolism (antibiotic production).[3] Your medium may be optimized for growth but not for triggering this compound biosynthesis.
-
Suboptimal Precursor Supply: The biosynthesis of this compound, a polyketide, requires a steady supply of specific precursor molecules derived from primary metabolism.
-
Incorrect Timing of Harvest: this compound production typically occurs during the stationary phase of growth. Harvesting too early, during the exponential growth phase, will result in low yields.[3]
Q3: How can I systematically optimize the fermentation medium for increased this compound production?
A3: A systematic approach is crucial for medium optimization. Statistical methods like Response Surface Methodology (RSM) are highly effective.[1][6][7] A typical workflow involves:
-
Screening of Components: Use a Plackett-Burman design to identify the most significant media components (e.g., different carbon and nitrogen sources) affecting this compound yield.[1]
-
Optimization of Concentrations: Employ a Box-Behnken design or Central Composite Design (CCD) to determine the optimal concentrations of the significant components identified in the screening phase.[1][6][7]
Q4: What are some cost-effective substrates that can be used for this compound production?
A4: Research has shown that agro-industrial wastes can be effective and economical substrates. For instance, cassava pulp, a waste product from sago industries, has been successfully used as a carbon source.[1] Soybean meal is another commonly used, cost-effective nitrogen source.[1][6][7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No this compound Production | Incorrect strain or strain degeneration. | Verify the identity of your Streptomyces strain. If the strain has been subcultured multiple times, try reviving a fresh culture from a frozen stock.[8] |
| Inappropriate medium composition. | Review your medium components. Ensure essential trace elements are present. Consider performing a medium optimization study.[7][8] | |
| Suboptimal pH. | The optimal pH for this compound production by Streptomyces aurantiacus AAA5 has been reported to be around 7.0.[1] Monitor and control the pH throughout the fermentation.[8] | |
| Incorrect incubation temperature. | The optimal temperature for this compound production can vary between strains. For S. aurantiacus AAA5, 40°C was found to be optimal.[1] Experiment with a range of temperatures (e.g., 28-40°C).[2][4][9] | |
| Inconsistent Yields Between Batches | Variability in inoculum preparation. | Standardize your inoculum preparation protocol. Use a consistent age and volume of inoculum for each fermentation.[8] |
| Inconsistent media preparation. | Ensure accurate weighing of components and thorough mixing. Prepare a large batch of basal medium if possible to minimize variability.[8] | |
| Fluctuations in fermentation parameters. | Calibrate and monitor your fermenter probes (pH, temperature, dissolved oxygen) regularly. | |
| Difficulty in Extracting this compound | Inefficient extraction solvent. | This compound is a pigmented compound. Methanol has been effectively used for its extraction from the biomass.[1] Ethyl acetate is also a common solvent for extracting secondary metabolites from Streptomyces.[10][11] |
| Cell lysis issues. | Mechanical disruption (e.g., grinding with a mortar and pestle) of the biomass in the presence of the solvent can improve extraction efficiency.[1] |
Data on Optimized Culture Conditions
Table 1: Optimization of Media Components for this compound Production by Streptomyces aurantiacus AAA5
| Component | Initial Level | Optimized Level |
| Soybean Meal | - | 1.54 g/L |
| Cassava Pulp | - | 10.39% |
| Potassium Nitrate | - | 1.3 g/L |
| This compound Yield | ~52.5 mg/L [12] | 194.3 mg/L [1][6] |
Table 2: Influence of Physical Parameters on this compound Production by Streptomyces aurantiacus AAA5
| Parameter | Optimal Value | This compound Yield (mg/L) |
| pH | 7.0 | ~50 |
| Temperature | 40°C | 49.99 |
| Incubation Period | 9 days | - |
Note: The yield data for individual parameter optimization was reported prior to the full medium optimization using RSM.
Experimental Protocols
Protocol 1: Fermentation for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces spores or mycelia from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Bennett's broth).
-
Incubate at 28-30°C on a rotary shaker (200 rpm) for 48-72 hours until a dense culture is obtained.[13]
-
-
Production Medium Preparation:
-
Prepare the production medium according to the optimized composition (e.g., Table 1).
-
Dispense the medium into fermentation flasks or a bioreactor and sterilize by autoclaving.
-
-
Fermentation:
-
Harvesting:
-
Harvest the biomass by centrifugation or filtration.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
To the harvested biomass, add methanol and grind using a mortar and pestle.[1]
-
Separate the methanol extract (which will be orange-yellow) from the cell debris by centrifugation at 10,000 rpm for 20 minutes.[1]
-
Repeat the extraction process until the biomass is colorless.[1]
-
Pool all the methanol supernatants.
-
-
Quantification:
-
The concentration of this compound in the crude extract can be determined using High-Performance Liquid Chromatography (HPLC).[14]
-
Further purification can be achieved using silica gel column chromatography.[1]
-
Characterization and confirmation of the compound can be done using LC-MS, UV-Vis spectrophotometry, and NMR.[1][12]
-
Visualizations
Caption: Experimental workflow for this compound production.
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 3. scispace.com [scispace.com]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijcmas.com [ijcmas.com]
- 10. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility and stability challenges of resistomycin in aqueous solutions
Welcome to the technical support center for resistomycin (also known as heliomycin). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the solubility and stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a polyketide antibiotic that exhibits poor solubility in aqueous solutions.[1] It is generally considered insoluble in water and petroleum ether.[1] However, it is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and chloroform.[1]
Q2: I am observing precipitation when I dilute my this compound-DMSO stock solution in my aqueous cell culture medium. What can I do?
A2: This is a common issue when working with hydrophobic compounds dissolved in DMSO. To mitigate precipitation, it is recommended to perform a stepwise dilution.[2] Instead of adding the DMSO stock directly to the full volume of aqueous media, first, create an intermediate dilution in a smaller volume of media, while gently vortexing, and then transfer this to the final volume. Additionally, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid cellular toxicity.[2][3] For particularly problematic compounds, pre-treating the aqueous solution with the final concentration of DMSO before adding the compound stock can also improve solubility.
Q3: Are there any water-soluble alternatives or derivatives of this compound available?
A3: Yes, the poor aqueous solubility of this compound is a known limitation for its clinical application.[4][5] To address this, researchers have synthesized water-soluble derivatives, such as 4-aminomethylated derivatives of heliomycin (this compound).[4][6] These derivatives have been shown to possess anti-proliferative effects and offer a promising alternative for in vivo studies.[4]
Q4: What is the known stability of this compound in aqueous solutions?
A4: There is limited specific data available in the public domain regarding the quantitative stability of this compound under various aqueous conditions (e.g., pH, temperature, light). As a general consideration for polyketide antibiotics, factors such as extreme pH, elevated temperatures, and exposure to light can contribute to degradation.[7][8][9] It is advisable to prepare fresh aqueous dilutions of this compound for each experiment and to store stock solutions in DMSO at -20°C or -80°C, protected from light.[2]
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: To monitor the stability of this compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) can be employed.[10] These methods can be used to quantify the amount of intact this compound over time and to detect the appearance of potential degradation products.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of this compound in the aqueous assay buffer or cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect your working solutions for any signs of precipitation (cloudiness, particulate matter).
-
Optimize your dilution procedure. Use a stepwise dilution method.
-
Decrease the final concentration of this compound in your assay.
-
Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1% for sensitive cell lines, and generally not exceeding 0.5%).[3][12]
-
Issue 2: Loss of compound activity over time.
-
Possible Cause: Degradation of this compound in the aqueous solution.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
-
Avoid repeated freeze-thaw cycles of the DMSO stock solution.[2]
-
Protect your working solutions from light and store them at appropriate temperatures (e.g., on ice) during the experiment.
-
If conducting long-term experiments, consider the stability of this compound under your specific experimental conditions by performing a time-course analysis using HPLC or LC-MS.
-
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Nature | Yellow solid | [1] |
| Molecular Formula | C22H16O6 | [1] |
| Molecular Weight | 376.36 g/mol | [1] |
| Solubility | ||
| Aqueous | Insoluble | [1] |
| Organic | Soluble in DMSO, ethanol, chloroform | [1] |
| Non-Polar | Insoluble in petroleum ether | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the this compound is completely dissolved. Sonication can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Diluted Working Solution of this compound for Cell Culture
-
Objective: To prepare a diluted working solution of this compound in cell culture medium from a DMSO stock solution.
-
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound-DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired concentration. It is critical to add the DMSO stock to the medium and mix immediately.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically ≤ 0.5%).[3]
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. Water-soluble 4-(dimethylaminomethyl)heliomycin exerts greater antitumor effects than parental heliomycin by targeting the tNOX-SIRT1 axis and apoptosis in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the photodegradation of typical antibiotics in ice and in water: Degradation kinetics, mechanisms, and effects of dissolved substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. CA3132408A1 - Method for the detection and quantification of fosmomycin, impurities and degradation products thereof - Google Patents [patents.google.com]
- 12. DMSO usage in cell culture - Cell Biology [protocol-online.org]
determining optimal dosage of resistomycin for in vitro and in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of resistomycin in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily induces apoptosis and cell cycle arrest in cancer cells through the activation of the p38 MAPK signaling pathway.[1][2] It has also been shown to inhibit Wnt/β-catenin signaling and function as an inhibitor of the E3 ubiquitin ligase Pellino-1.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound has low solubility in aqueous solutions but is soluble in organic solvents like DMSO and dimethylformamide (DMF). To prepare a stock solution, dissolve this compound powder in 100% DMSO. For in vitro experiments, this stock solution can then be diluted to the final working concentration in cell culture media. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in solution?
A3: When dissolved in DMSO, this compound stock solutions can be stored at -20°C for up to three months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound should be prepared fresh for each experiment and not stored for extended periods.
Q4: I'm observing precipitation when diluting my DMSO stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution into aqueous buffers is common for hydrophobic compounds like this compound. To mitigate this, you can try the following:
-
Stepwise Dilution: Dilute the DMSO stock in a stepwise manner instead of a single large dilution.
-
Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in dissolution.
-
Warming: Briefly warming the solution to 37°C may help dissolve the precipitate.
-
Co-solvents: For in vivo formulations, the use of co-solvents such as PEG300, Tween 80, or corn oil in addition to DMSO may be necessary to maintain solubility.
Q5: Are there any known resistance mechanisms to this compound?
A5: The current literature does not extensively detail specific mechanisms of acquired resistance to this compound. However, as with many anti-cancer agents, potential resistance mechanisms could involve alterations in the target signaling pathways (e.g., mutations in the p38 MAPK pathway) or increased drug efflux.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low or inconsistent cytotoxicity | - Inactive compound- Suboptimal cell density- Incorrect dosage | - Ensure proper storage and handling of this compound.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.- Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| High background in cytotoxicity assays | - Solvent toxicity- Contamination | - Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (media with the same DMSO concentration) to assess solvent effects.- Maintain sterile technique to prevent microbial contamination. |
| Difficulty in detecting apoptosis | - Incorrect time point- Insensitive assay | - Perform a time-course experiment to identify the optimal time for apoptosis detection after this compound treatment.- Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays, TUNEL) to confirm results. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Poor tumor growth inhibition | - Inadequate dosage or dosing frequency- Poor bioavailability | - Titrate the dose of this compound to determine the maximum tolerated dose (MTD) and optimal effective dose in your animal model.- Consider alternative administration routes or formulation strategies to improve bioavailability. The use of a water-soluble derivative, if available, could be beneficial. |
| Animal toxicity (e.g., weight loss, lethargy) | - Dosage is too high- Vehicle toxicity | - Reduce the dosage of this compound.- Conduct a toxicity study with the vehicle alone to ensure it is well-tolerated at the administered volume and concentration. |
| Inconsistent tumor growth | - Variation in tumor cell implantation- Animal health status | - Ensure consistent tumor cell numbers and injection technique.- Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 / GI50 | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.006 µg/mL | MTT | [2] |
| HeLa | Cervical Carcinoma | 0.005 µg/mL | MTT | [2] |
| PC3 | Prostate Cancer | 2.63 µg/mL | MTT | [5] |
| DU-145 | Prostate Cancer | 9.37 µg/mL | MTT | [5] |
| Caco-2 | Colorectal Adenocarcinoma | 0.38 µg/mL | MTT | [5] |
| MCF-7 | Breast Cancer | 14.61 µg/mL | MTT | [5] |
| HCT-116 | Colorectal Carcinoma | 0.1 µM | MTT | [6] |
| CEM | T-cell Lymphoblastic Leukemia | 0.1 µM | MTT | [6] |
| HMEC-1 | Microvascular Endothelial | 0.5 µM | MTT | [6] |
In Vivo Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model
| Animal Model | Treatment | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Nude mice with HepG2 xenografts | This compound | 10 mg/kg | Gavage | Every 2 days for 15 days | Significant tumor growth inhibition | [1] |
| Nude mice with HepG2 xenografts | This compound | 20 mg/kg | Gavage | Every 2 days for 15 days | More potent tumor growth inhibition compared to 10 mg/kg | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for an additional 3 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells (e.g., HepG2) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Begin treatment when tumors reach a volume of 100-200 mm³.
-
Treatment Administration: Prepare the this compound formulation. For oral administration, dissolve this compound in a suitable vehicle. Administer this compound by gavage at the desired dosage (e.g., 10 or 20 mg/kg) every two days.[1] Include a vehicle control group and a positive control group (e.g., a standard chemotherapeutic agent).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the experiment.
-
Endpoint: At the end of the study (e.g., 15 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).[1]
Mandatory Visualizations
Caption: this compound's multifaceted signaling pathways.
Caption: General workflow for this compound experiments.
References
- 1. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Wnt/β-Catenin Signaling to Induce the Apoptotic Death of Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Wnt/β-Catenin Signaling to Induce the Apoptotic Death of Human Colorectal Cancer Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
overcoming challenges in the chemical synthesis and purification of resistomycin
Welcome to the technical support center for the chemical synthesis and purification of resistomycin. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex process of obtaining high-purity this compound through chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield in Aldol-type Condensation | 1. Incomplete formation of the dianion. 2. Competing self-condensation of the acetophenone starting material. 3. Steric hindrance impeding the reaction between the dianion and the acetophenone. | 1. Ensure strictly anhydrous conditions and use a sufficiently strong base (e.g., sodium hydride followed by n-butyllithium) to facilitate complete dianion formation. 2. Add the acetophenone slowly to the pre-formed dianion at low temperatures to minimize self-condensation. 3. Consider using a less sterically hindered acetophenone derivative if possible, or prolong the reaction time. |
| SYN-002 | Formation of multiple products in the acid-catalyzed cyclization-condensation | 1. Lack of regioselectivity in the cyclization step. 2. Dehydration of intermediates leading to a mixture of conjugated and non-conjugated alkenes.[1] 3. Undesired side reactions due to harsh acidic conditions. | 1. Optimize the choice of acid catalyst (e.g., polyphosphoric acid, stannic chloride) and reaction temperature to favor the desired cyclization pathway.[1] 2. Treat the mixture of alkene isomers with HCl in benzene to promote isomerization to the conjugated system before proceeding with the cyclization.[1] 3. Use milder acidic conditions or a Lewis acid catalyst to reduce side reactions. |
| SYN-003 | Difficulty in achieving the final pentacyclic core | 1. Inefficient final ring closure due to ring strain. 2. Unwanted intermolecular reactions competing with the intramolecular cyclization. | 1. Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. 2. Explore alternative cyclization strategies, such as transition-metal-catalyzed cross-coupling reactions, if the acid-catalyzed method is unsuccessful. |
| PUR-001 | Co-elution of this compound with structurally similar byproducts during column chromatography | 1. Byproducts from the cyclization step may have similar polarities to this compound. 2. Incomplete reaction leading to the presence of late-stage intermediates. | 1. Utilize a multi-step purification approach, such as a combination of normal-phase and reverse-phase chromatography. 2. Employ preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for fine separation.[1] |
| PUR-002 | Low recovery of this compound after purification | 1. Adsorption of the polycyclic aromatic structure onto the silica gel. 2. Degradation of the compound on the stationary phase. 3. Low solubility of this compound in the elution solvent. | 1. Deactivate the silica gel with a small percentage of a polar solvent (e.g., triethylamine in the eluent) to reduce adsorption. 2. Perform chromatography quickly and avoid prolonged exposure to the stationary phase. 3. Use a solvent system in which this compound is more soluble, such as a mixture of chloroform and methanol. |
| PUR-003 | Presence of residual metal catalysts in the final product | 1. Incomplete removal of catalysts used in cross-coupling or other metal-mediated reactions. | 1. Wash the organic extracts with an appropriate aqueous solution (e.g., ammonium chloride for palladium catalysts). 2. Use a metal scavenger resin to selectively remove residual metals. |
Frequently Asked Questions (FAQs)
Synthesis
Q1: What are the key bond-forming reactions in the total synthesis of this compound?
A1: The initial total synthesis approach relies on two critical bond-forming reactions: an Aldol-type condensation to connect the main building blocks and a subsequent acid-catalyzed cyclization-condensation to construct the naphthalene core of the molecule.[1]
Q2: What are some common challenges in the stereoselective synthesis of the this compound core?
A2: While the original synthesis was not stereoselective, a modern approach would face challenges in controlling the stereochemistry of the chiral centers. This would likely involve the use of chiral auxiliaries, asymmetric catalysts, or stereoselective cyclization reactions to achieve the desired stereoisomer.
Q3: Are there any protecting groups required for the synthesis of this compound?
A3: In the initial synthetic route, methoxy groups were used on the aromatic rings, which can be considered as protecting groups for the hydroxyl functionalities present in the final this compound molecule.[1] Demethylation would be required in the final steps. In more complex modern syntheses, protecting groups for hydroxyl and carbonyl functionalities might be necessary to avoid side reactions during the construction of the molecular backbone.
Purification
Q4: What is a standard method for the purification of crude synthetic this compound?
A4: A common method involves purification by column chromatography on silica gel.[1] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or chloroform, can be effective. Further purification can be achieved using preparative TLC or HPLC.
Q5: How can I monitor the progress of the purification?
A5: The progress of the purification can be monitored by Thin Layer Chromatography (TLC), visualizing the spots under UV light. This compound is a colored compound, which also aids in tracking its movement on the column and TLC plate. The purity of the collected fractions should be confirmed by analytical techniques such as HPLC and NMR spectroscopy.
Q6: What are the expected spectroscopic characteristics of pure this compound?
A6: Pure this compound should exhibit characteristic signals in its NMR spectra and a specific mass-to-charge ratio in mass spectrometry. Comparison of the obtained spectroscopic data with reported values is crucial for confirming the identity and purity of the synthesized compound.
Experimental Protocols
Synthesis of Key Intermediate (Based on Kingston and Weiler, 1977)[1]
This protocol outlines the synthesis of a key naphthalene intermediate in the total synthesis of this compound.
Reaction: Acid-Catalyzed Cyclization-Condensation
-
Preparation of the Aldol Adduct:
-
Prepare the dianion of 2,4,6-trimethoxybenzoylacetone by reacting it with sodium hydride followed by n-butyllithium in anhydrous tetrahydrofuran (THF) at 0°C.
-
Slowly add a solution of a suitable acetophenone derivative (e.g., 2-(4-acetyl-3,5-dimethoxyphenyl)-2-methylpropionitrile) in THF to the dianion solution at 0°C.
-
Allow the reaction to stir for a specified time at low temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude aldol adduct.
-
-
Dehydration and Cyclization:
-
Dissolve the crude aldol adduct in a suitable solvent such as benzene.
-
Add a dehydrating agent and cyclization catalyst. The original synthesis reported challenges with various reagents, but a successful approach involved treating the mixture of alkene isomers with HCl in benzene followed by stannic chloride.[1]
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification of the Intermediate:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired naphthalene intermediate and concentrate under reduced pressure.
-
Characterize the purified product using spectroscopic methods (NMR, IR, MS).
-
Visualizations
Experimental Workflow for this compound Intermediate Synthesis
Caption: Workflow for the synthesis and purification of a key naphthalene intermediate of this compound.
Logical Relationship for Troubleshooting Low Yield in Aldol Condensation
Caption: Troubleshooting logic for low yield in the Aldol-type condensation step.
References
Navigating Resistomycin in Cellular Assays: A Technical Support Guide for Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute cellular assays with resistomycin, a potent polyketide antibiotic with recognized anticancer properties. Our focus is to help you minimize and understand potential off-target effects to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to exert its anticancer effects through multiple mechanisms. Primarily, it induces apoptosis (programmed cell death) and causes cell cycle arrest, particularly at the G2/M phase.[1][2] Key signaling pathways and molecular targets identified for this compound's on-target activity include:
-
p38 MAPK Pathway Activation: this compound has been shown to activate the p38 MAPK signaling pathway, which is involved in apoptosis and cell cycle arrest in cancer cells.[2][3]
-
Inhibition of Pellino-1: It acts as an inhibitor of the E3 ubiquitin ligase Pellino-1, which can lead to the degradation of proteins involved in cancer progression.[4]
-
Topoisomerase II Inhibition: Recent studies suggest that this compound can act as a DNA-intercalating Topoisomerase II inhibitor, an established mechanism for many anticancer drugs.
-
Induction of Oxidative Stress: this compound treatment can lead to a significant increase in reactive oxygen species (ROS), contributing to its cytotoxic effects.[5][6][7][8]
Q2: What are the known off-target effects of this compound?
A primary off-target concern with this compound is the induction of significant oxidative stress .[5][6][7][8] This is a common characteristic of quinone-containing compounds, which can participate in redox cycling and generate reactive oxygen species (ROS).[1] While ROS generation contributes to the anticancer activity of this compound, excessive and uncontrolled oxidative stress can lead to non-specific cytotoxicity and confound experimental results by affecting various cellular processes independent of its primary targets.
It is also important to note that this compound exhibits cytotoxicity against some normal cell lines, although often at higher concentrations than required for cancer cell lines.[1][2][3]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for validating your findings. Here are some strategies:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of this compound, consistent with its IC50 values for the intended cancer cell lines. Off-target effects, such as generalized cytotoxicity due to oxidative stress, may become more prominent at higher concentrations.
-
Use of Controls:
-
Negative Control: Use a structurally related but inactive compound to ensure the observed phenotype is not due to the chemical scaffold itself.
-
Positive Control: Compare the effects of this compound to other known inhibitors of its targets (e.g., other p38 MAPK activators or Topoisomerase II inhibitors).
-
Rescue Experiments: If possible, overexpressing the intended target might rescue the cells from the effects of this compound, confirming on-target engagement.
-
-
Antioxidant Co-treatment: To investigate the contribution of oxidative stress, co-treat cells with an antioxidant like N-acetylcysteine (NAC). If the observed effect is attenuated, it suggests a significant role of ROS-mediated off-target effects.
-
Cell Line Comparison: Compare the effects of this compound on your cancer cell line of interest with its effects on a normal, non-cancerous cell line. Greater potency in the cancer cell line suggests a degree of on-target selectivity.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays (e.g., MTT, XTT). | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Interference of this compound with the assay reagent. 4. Cell clumping. | 1. Ensure a homogenous single-cell suspension and consistent cell number per well. 2. Mix the plate gently after adding this compound. 3. Include a "drug-only" control (this compound in media without cells) to check for direct reduction of the tetrazolium salt. 4. Ensure proper cell passaging techniques to avoid clumping. |
| Observed cytotoxicity at concentrations much higher than the expected IC50. | 1. Dominant off-target effects, likely due to excessive oxidative stress. 2. Cell line may be resistant to the on-target mechanism. 3. Incorrect IC50 reference for the specific cell line and assay duration. | 1. Perform a dose-response curve and consider co-treatment with an antioxidant (e.g., NAC) to assess the contribution of oxidative stress. 2. Verify the expression of the intended target in your cell line (e.g., p38, Pellino-1). 3. Consult literature for IC50 values specific to your cell line and experimental conditions (see Table 1). |
| Inconsistent apoptosis induction (Annexin V/PI staining). | 1. Suboptimal harvesting of apoptotic cells (both adherent and floating). 2. Incorrect compensation settings in flow cytometry. 3. Cells are progressing to late apoptosis/necrosis too quickly. | 1. Collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells. 2. Use single-stained controls for proper compensation. 3. Perform a time-course experiment to identify the optimal incubation time for observing early apoptosis. |
| Unexpected changes in gene or protein expression unrelated to the target pathway. | 1. Off-target effects of this compound on other signaling pathways. 2. Secondary effects resulting from cellular stress (e.g., oxidative stress response). | 1. Consider performing a broader pathway analysis (e.g., RNA-seq, proteomics) to identify affected pathways. 2. Investigate markers of cellular stress, such as the activation of antioxidant response pathways (e.g., Nrf2). |
Quantitative Data Summary
Table 1: IC50 and GI50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 / GI50 (µg/mL) | Reference |
| PC3 | Prostate Cancer | 24h | 2.63 | [5][6][7] |
| DU-145 | Prostate Cancer | 24h | 9.37 | [7] |
| Caco-2 | Colorectal Adenocarcinoma | 24h | 0.38 | [7] |
| MCF-7 | Breast Cancer | 24h | 14.61 | [7] |
| HepG2 | Hepatocellular Carcinoma | 24h | ~0.73 (converted from 1.31 µM) | [1][2] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 0.006 | [9][10] |
| HeLa | Cervical Carcinoma | Not Specified | 0.005 | [9][10] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary depending on the assay method, cell density, and incubation time.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle-only control.
-
Cell Harvesting: Carefully collect the cell culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: A general workflow for investigating the cellular effects of this compound.
Caption: Key molecular targets and cellular outcomes of this compound treatment.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products for the Prevention of Oxidative Stress-Related Diseases: Mechanisms and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
establishing appropriate controls for experiments involving resistomycin
Welcome to the technical support center for researchers utilizing resistomycin in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the appropriate controls are used for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a polycyclic aromatic polyketide with known antibiotic and anticancer properties. In cancer cell lines, it has been shown to induce oxidative stress, mitochondrial apoptosis, and cell cycle arrest.[1][2][3] It has demonstrated cytotoxic effects against a range of cancer cell lines including prostate, hepatocellular carcinoma, breast, and colon cancer.[1]
Q2: What are the known molecular targets and signaling pathways affected by this compound?
This compound has been reported to influence several key signaling pathways involved in cell growth and survival. These include:
-
p38 MAPK Pathway: this compound can activate the p38 MAPK signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4]
-
Wnt/β-catenin Signaling: It has been shown to suppress the Wnt/β-catenin signaling pathway in colorectal cancer cells, contributing to its apoptotic effects.
-
SIRT1 Inhibition: this compound, also known as heliomycin, has been identified as an inhibitor of Sirtuin 1 (SIRT1), a histone deacetylase involved in cell survival and stress resistance.
Q3: What is the appropriate vehicle control for in vitro experiments with this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, a vehicle control consisting of cells treated with the same concentration of DMSO used to dissolve this compound is essential.[4] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[5]
Q4: What are suitable positive controls when studying the anticancer effects of this compound?
The choice of a positive control will depend on the specific cellular process being investigated.
-
Cytotoxicity Assays: Commonly used chemotherapeutic agents like 5-fluorouracil (5-FU) or doxorubicin can serve as positive controls to validate the assay's ability to detect cell death.[1]
-
Apoptosis Assays: Staurosporine is a well-established inducer of apoptosis and can be used as a positive control.
-
Cell Cycle Arrest: Nocodazole or other cell cycle-specific inhibitors can be used to confirm that the experimental setup can detect changes in cell cycle distribution.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT Assay)
Problem: Inconsistent or non-reproducible IC50 values for this compound.
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and mix the cell suspension thoroughly before plating.[6]
-
-
Possible Cause: Interference from the compound.
-
Solution: Some compounds can directly react with the MTT reagent. Run a control with this compound in cell-free media to check for any chemical interference.[7]
-
-
Possible Cause: Cell metabolism changes.
-
Solution: At certain concentrations, some compounds can increase cellular metabolic activity, leading to higher absorbance readings that do not correlate with cell viability. Visually inspect the cells under a microscope for signs of stress or death. Consider using a different viability assay, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay, to confirm the results.[1][7]
-
Problem: High background in the MTT assay.
-
Possible Cause: Contamination of reagents or cultures.
-
Solution: Ensure all reagents are sterile and cultures are free from microbial contamination.
-
-
Possible Cause: Incomplete solubilization of formazan crystals.
-
Solution: Ensure the formazan crystals are fully dissolved by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: A high percentage of necrotic cells (Annexin V positive, PI positive) is observed even at low concentrations of this compound.
-
Possible Cause: Harsh cell handling.
-
Solution: Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
-
-
Possible Cause: High concentration of DMSO.
-
Solution: Ensure the final DMSO concentration is not causing cytotoxicity. Run a DMSO-only control at the same concentration.
-
-
Possible Cause: The chosen time point is too late.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment to identify an earlier time point where early apoptotic cells (Annexin V positive, PI negative) are more prevalent.
-
Problem: No significant increase in apoptosis is detected.
-
Possible Cause: Insufficient concentration of this compound.
-
Solution: Increase the concentration of this compound based on previously reported IC50 values for the cell line being used (see Table 1).
-
-
Possible Cause: The time point is too early.
-
Solution: Extend the incubation time with this compound to allow for the induction of apoptosis.
-
Cell Cycle Analysis
Problem: Poor resolution of cell cycle phases.
-
Possible Cause: Cell clumps.
-
Possible Cause: Inappropriate cell fixation.
-
Solution: Ethanol fixation is often recommended for better resolution in cell cycle analysis.[10]
-
-
Possible Cause: High flow rate on the cytometer.
Problem: Unexpected accumulation of cells in a specific phase in the vehicle control.
-
Possible Cause: Effects of DMSO on the cell cycle.
-
Solution: While generally used at low concentrations, some cell lines can be sensitive to DMSO. Compare the vehicle control to an untreated control (cells in media only) to assess any solvent-induced effects.[12]
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (hours) |
| PC3 | Prostate Cancer | 2.63 | ~4.6 | 24 |
| DU-145 | Prostate Cancer | 9.37 | ~16.5 | 24 |
| Caco-2 | Colorectal Cancer | 0.38 | ~0.67 | 24 |
| MCF-7 | Breast Cancer | 14.61 | ~25.7 | 24 |
| HepG2 | Hepatocellular Carcinoma | N/A | 1.31 | 24 |
| HepG2 | Hepatocellular Carcinoma | N/A | 0.25 | 48 |
| HepG2 | Hepatocellular Carcinoma | N/A | 0.059 | 72 |
| SMMC-7721 | Hepatocellular Carcinoma | N/A | 0.46 | 48 |
| PLC-PRF-5 | Hepatocellular Carcinoma | N/A | 1.10 | 48 |
| Huh7 | Hepatocellular Carcinoma | N/A | 0.35 | 48 |
Note: The molecular weight of this compound is approximately 568.5 g/mol . Conversion to µM is an approximation.[1][4]
Table 2: Recommended Working Concentrations of this compound for Different Assays
| Assay | Cell Line | Concentration Range | Incubation Time (hours) |
| Apoptosis Induction | PC3 | 0.65 - 1.3 µg/mL | 24 |
| Cell Cycle Arrest | HepG2 | 0.125 - 0.5 µM | 24 |
Experimental Protocols
Protocol: Establishing Appropriate Controls for a Cytotoxicity Assay
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Treatment Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Vehicle Control: Prepare a dilution of DMSO in a cell culture medium equivalent to the highest concentration of DMSO used in the this compound dilutions.
-
Positive Control: Prepare dilutions of a known cytotoxic agent (e.g., 5-FU) in a cell culture medium.
-
Untreated Control: Use a cell culture medium only.
-
-
Treatment: Remove the overnight culture medium and add the prepared treatments to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the chosen cytotoxicity assay (e.g., MTT, LDH) according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the untreated control (set to 100% viability) and compare the effects of this compound to both the vehicle and positive controls.
Visualizations
Caption: Experimental workflow for establishing appropriate controls in a this compound cytotoxicity assay.
References
- 1. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting variability in resistomycin cytotoxicity assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing resistomycin in cytotoxicity assays. Variability in experimental results can arise from multiple factors, and this guide is designed to help you identify and address common issues to ensure data accuracy and reproducibility.
Troubleshooting Guide
This section addresses specific problems you might encounter during your this compound cytotoxicity experiments.
Question: Why am I seeing high variability between replicate wells treated with this compound?
Answer: High variability between replicate wells is a common issue in cytotoxicity assays and can be attributed to several factors. Here's a breakdown of potential causes and their solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a primary source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. When plating, pipette the cell suspension into the center of the well and avoid touching the well walls. For adherent cells, allow the plate to sit at room temperature for a short period before incubation to ensure even attachment.[1][2][3]
-
-
"Edge Effects": Wells on the periphery of the plate are prone to evaporation, leading to increased concentrations of media components and your test compound, which can affect cell growth and viability.[4]
-
Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity within the plate.[2]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can lead to significant well-to-well differences.
-
Solution: Use calibrated pipettes and practice consistent, careful pipetting techniques. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
Question: My negative control (untreated cells) shows low viability or high cytotoxicity. What could be the cause?
Answer: If your negative control wells exhibit poor health, it compromises the entire experiment. Consider the following possibilities:
-
Suboptimal Cell Culture Conditions: Cells that are unhealthy before the experiment begins will yield unreliable results.
-
High Cell Density: Over-confluent cells can experience nutrient depletion and accumulation of toxic byproducts, leading to cell death.
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent in the final culture volume can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent is consistent across all wells, including the negative control, and is at a non-toxic level (typically ≤0.5% for DMSO).[2]
-
Question: I suspect this compound is interfering with my MTT assay. How can I confirm and address this?
Answer: this compound, as a colored compound, has the potential to interfere with colorimetric assays like the MTT assay.
-
Direct MTT Reduction: Some compounds can chemically reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.[4][7]
-
Solution: Run a cell-free control containing this compound at the highest concentration used in your experiment, culture medium, and the MTT reagent. If a color change occurs, it indicates direct reduction.[2]
-
-
Absorption Spectrum Overlap: The color of this compound might overlap with the absorbance of the formazan product.
-
Solution: Include a blank control with this compound in the culture medium to measure its background absorbance. Subtract this background reading from your experimental wells.[2]
-
-
Alternative Assays: If interference is significant, consider using a cytotoxicity assay with a different detection method, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.[2]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a quinone-related natural antibiotic that exhibits anticancer properties.[8][9] Its cytotoxic effects are attributed to the induction of oxidative stress, leading to mitochondrial apoptosis (programmed cell death) and cell cycle arrest.[8][10][11] Studies have shown that this compound can increase the levels of reactive oxygen species (ROS), leading to the release of pro-apoptotic proteins like Bax and cytochrome c, and the activation of caspases.[8][11] It has also been shown to activate the p38 MAPK signaling pathway, which is involved in apoptosis and cell cycle arrest.[9]
Which cytotoxicity assays are recommended for this compound?
The most commonly used assays for evaluating this compound's cytotoxicity are the MTT assay and the LDH assay.[8][12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][13]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[6][14] An increase in LDH activity in the supernatant is indicative of cytotoxicity.[6][8]
What are the typical IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (h) | Reference |
| PC3 | Prostate Cancer | 2.63 | - | 24 | [8] |
| DU-145 | Prostate Cancer | 9.37 | - | 24 | [8] |
| Caco-2 | Colorectal Adenocarcinoma | 0.38 | - | 24 | [8] |
| MCF-7 | Breast Cancer | 14.61 | - | 24 | [8] |
| HepG2 | Hepatocellular Carcinoma | 0.006 | 0.25 ± 0.02 | 48 | [9][15] |
| SMMC-7721 | Hepatocellular Carcinoma | - | 0.46 ± 0.06 | 48 | [9] |
| PLC-PRF-5 | Hepatocellular Carcinoma | - | 1.10 ± 0.14 | 48 | [9] |
| Huh7 | Hepatocellular Carcinoma | - | 0.35 ± 0.21 | 48 | [9] |
| HeLa | Cervical Carcinoma | 0.005 | - | - | [15] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh serum-free medium containing MTT reagent (final concentration typically 0.5 mg/mL) to each well.[8]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle pipetting or shaking.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Controls: Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer provided in the kit.
-
Medium Background: Culture medium without cells.[14]
-
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength (e.g., 680 nm).[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the manufacturer's formula.
Visualizations
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.2. Cell Cytotoxicity Assay [bio-protocol.org]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
methods for scaling up the production of resistomycin for research purposes
Welcome to the technical support center for scaling up resistomycin production. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are commonly used for this compound production? A1: this compound is a secondary metabolite primarily produced by actinomycetes. The most commonly cited strains in research are Streptomyces resistomycificus and Streptomyces aurantiacus (specifically strain AAA5).[1][2][3][4]
Q2: What is a typical yield for this compound production? A2: The yield of this compound can vary significantly based on the strain and fermentation conditions. Unoptimized production from S. aurantiacus AAA5 yields approximately 52.5 mg/L.[3][5] Through methodical optimization of the fermentation medium and physical parameters, this yield can be increased by up to 3.7-fold, reaching approximately 194.3 mg/L.[2][6][7]
Q3: What is the biosynthetic pathway for this compound? A3: this compound is synthesized via a type II polyketide synthase (PKS) pathway.[1][4] A key feature of its biosynthesis is the unique "discoid" ring structure, which is formed through the concerted action of the PKS and three specific cyclase enzymes: RemI, RemF, and RemL.[1]
Q4: What are the primary methods for purifying this compound? A4: The standard purification workflow involves solvent extraction from the culture broth or biomass, followed by chromatographic techniques.[8] The crude extract is typically subjected to silica gel column chromatography to isolate the pure yellow this compound compound.[2][5]
Q5: What analytical techniques are used to identify and quantify this compound? A5: A combination of spectroscopic and chromatographic methods is used for characterization and quantification. These include UV-visible spectrophotometry, Fourier Transform Infrared (FT-IR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) for structural elucidation.[3][5] High-Performance Liquid Chromatography (HPLC) is a precise method for quantification.
Troubleshooting Guides
Fermentation Issues
Problem: Low or no this compound yield.
-
Possible Cause 1: Suboptimal Media Composition. The concentration of carbon and nitrogen sources critically affects production.
-
Solution: Optimize the fermentation medium. Key components identified to have a significant impact are cassava pulp (carbon source), soybean meal, and potassium nitrate (nitrogen sources).[2][6] Utilize statistical methods like Response Surface Methodology (RSM) to determine the optimal concentrations.[6]
-
-
Possible Cause 2: Incorrect Physical Parameters. pH, temperature, and incubation time are critical for both microbial growth and secondary metabolite production.
-
Solution: Systematically optimize physical parameters. For S. aurantiacus AAA5, a temperature of 40°C, an initial medium pH of 8.0, and an incubation period of 9 days have been shown to be optimal.[2]
-
-
Possible Cause 3: Inadequate Aeration and Agitation. Oxygen transfer is crucial for the growth of aerobic Streptomyces and subsequent antibiotic production.
-
Solution: In a bioreactor setting, optimize the stirring rate (RPM) and air flow rate (VVM) to ensure sufficient dissolved oxygen without causing excessive shear stress on the cells.[9]
-
Problem: Significant batch-to-batch variability in yield.
-
Possible Cause 1: Inconsistent Inoculum. The age, size, and physiological state of the inoculum can lead to inconsistent fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent seed culture age (e.g., 72 hours) and inoculum concentration (e.g., 5% v/v) for each batch.[2]
-
-
Possible Cause 2: Variability in Raw Materials. Natural substrates like cassava pulp and soybean meal can have varying compositions.
-
Solution: Source materials from a consistent supplier. If possible, perform basic analysis on new batches of raw materials to ensure consistency. For cassava pulp, a standardized preparation method (e.g., boiling and filtering) should be used.[2]
-
-
Possible Cause 3: Poor Process Control. Fluctuations in pH, temperature, or dissolved oxygen during the fermentation can lead to variable outcomes.
-
Solution: Implement robust monitoring and control systems, especially during scale-up. The use of Process Analytical Technology (PAT) can help monitor critical parameters in real-time.[10]
-
Purification Issues
Problem: Poor recovery of this compound after solvent extraction.
-
Possible Cause 1: Incorrect Solvent Choice. The polarity of the extraction solvent is critical for efficiently partitioning the target compound from the aqueous broth or biomass.
-
Possible Cause 2: Emulsion Formation. The presence of cells and proteins can lead to the formation of stable emulsions during liquid-liquid extraction, trapping the product.
Problem: Low purity of the final product after column chromatography.
-
Possible Cause 1: Inappropriate Stationary or Mobile Phase. The choice of silica gel and the solvent system is crucial for achieving good separation.
-
Possible Cause 2: Column Overloading. Loading too much crude extract onto the column will result in poor separation.
-
Solution: Determine the loading capacity of your column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
-
Possible Cause 3: Co-elution of Impurities. Other pigments or metabolites produced by the strain may have similar chemical properties and elute with this compound.
-
Solution: If a single column pass is insufficient, re-chromatograph the partially purified fraction.[8] Alternatively, consider using a different chromatographic technique, such as preparative HPLC, for final polishing.
-
Data Presentation
Table 1: Optimized Medium Components for this compound Production by S. aurantiacus AAA5 [2][6]
| Component | Optimized Concentration | Role |
|---|---|---|
| Soybean Meal | 1.54 g/100 mL | Nitrogen Source |
| Cassava Pulp | 10.39% (w/v) | Carbon Source |
| Potassium Nitrate | 1.3 g/100 mL | Nitrogen Source |
Table 2: Optimal Physical Parameters for Fermentation [2]
| Parameter | Optimal Value |
|---|---|
| Temperature | 40 °C |
| Initial pH | 8.0 |
| Incubation Period | 9 days |
| Inoculum Size | 5% (v/v) |
Table 3: Comparison of this compound Yields [3][6][7]
| Condition | Reported Yield (mg/L) | Fold Increase |
|---|---|---|
| Unoptimized Medium | 52.5 | - |
| Statistically Optimized Medium | 194.3 | ~3.7 |
Experimental Protocols
Protocol 1: Optimized Fermentation for this compound Production
This protocol is based on the submerged fermentation of Streptomyces aurantiacus AAA5.[2]
-
Inoculum Preparation:
-
Prepare a seed culture medium (e.g., Starch Casein Agar).
-
Inoculate with a sporulated culture of S. aurantiacus AAA5.
-
Incubate at 37°C for 72 hours on a rotary shaker.
-
-
Production Medium Preparation:
-
For each 100 mL of production medium, combine:
-
10.39 g of dried cassava pulp. Boil with distilled water for 30 minutes, filter through muslin cloth, and use the extract.
-
1.54 g of soybean meal.
-
1.3 g of potassium nitrate.
-
-
Adjust the final volume to 100 mL with distilled water.
-
Adjust the pH to 8.0 using 0.1N HCl or 0.1N NaOH.
-
Sterilize the medium by autoclaving.
-
-
Fermentation:
-
Inoculate the sterile production medium with 5% (v/v) of the seed culture.
-
Incubate the flask on a rotary shaker at 40°C for 9 days.
-
Protocol 2: Extraction and Purification of this compound
This protocol outlines the steps following fermentation.[2][5][8]
-
Harvesting:
-
After 9 days, harvest the culture broth.
-
Centrifuge the broth at 10,000 rpm for 20 minutes to separate the biomass (cell pellet) from the supernatant.
-
-
Extraction from Biomass:
-
To the harvested biomass, add methanol and grind thoroughly using a mortar and pestle.
-
Centrifuge to separate the methanol extract (orange-yellow) from the cell debris.
-
Repeat the extraction process with fresh methanol until the cells are completely bleached.
-
Pool all methanol supernatants. This is your crude extract.
-
-
Purification by Column Chromatography:
-
Concentrate the crude extract under reduced pressure to obtain a brown solid.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a slightly more polar solvent (e.g., chloroform or ethyl acetate) and load it onto the column.
-
Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., moving towards 100% ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the yellow this compound compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Workflow for this compound production, from strain preparation to purified compound.
Caption: Simplified diagram of the this compound biosynthesis pathway via Type II PKS.
References
- 1. Orchestration of discoid polyketide cyclization in the this compound pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A gene cluster encoding this compound biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Technical Support Center: Refining Protocols for Consistent Resistomycin Bioactivity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when assessing the bioactivity of resistomycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a pentacyclic polyketide antibiotic that has demonstrated anticancer activity.[1] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the instigation of oxidative stress.[1][2][3]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide (DMSO). It is insoluble in water and petroleum ether.[4]
Q3: What signaling pathways are known to be affected by this compound?
This compound has been shown to activate the p38 MAPK signaling pathway, which is involved in its induction of apoptosis and G2/M phase cell cycle arrest. It has also been reported to suppress the Wnt/β-catenin signaling pathway in colorectal cancer cells.
Q4: What are the common methods to assess the bioactivity of this compound?
Common methods to assess this compound's bioactivity include cell viability assays such as MTT and LDH assays to determine its cytotoxic effects.[2][5] Flow cytometry is used to analyze its impact on the cell cycle and apoptosis.[5][6] Western blotting can be employed to investigate its effects on specific signaling pathways, such as the phosphorylation of p38 MAPK.
Troubleshooting Guides
MTT Assay
Q1: My absorbance readings in the MTT assay are too low. What could be the cause?
There are several potential reasons for low absorbance readings:
-
Low cell number: Ensure you are seeding a sufficient number of cells per well. The optimal cell density should be determined for each cell line.
-
Short incubation time: The incubation time with the MTT reagent may be too short for sufficient formazan crystal formation. An incubation period of 2-4 hours is typical, but some cell types may require longer.
-
Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved by the solubilizing agent. This can be aided by gentle shaking.
Q2: I am observing high background absorbance in my MTT assay. What should I do?
High background absorbance can be caused by:
-
Contamination: Bacterial or yeast contamination in the cell culture medium can reduce the MTT reagent and contribute to the signal.
-
Phenol red and serum interference: Phenol red in the culture medium and components in serum can interfere with the assay. Using a serum-free medium during the MTT incubation step can help minimize this.
Q3: Could the yellow color of this compound interfere with the MTT assay?
Yes, as a colored compound, this compound has the potential to interfere with colorimetric assays like the MTT assay, which measures absorbance. It is crucial to include proper controls, such as wells with this compound but without cells, to account for any background absorbance from the compound itself.
LDH Assay
Q1: What are the critical controls to include in an LDH cytotoxicity assay?
For an LDH assay, it is essential to include the following controls:
-
Untreated cells (spontaneous LDH release): This measures the baseline level of LDH released from healthy cells.
-
Cells treated with a lysis buffer (maximum LDH release): This establishes the maximum possible LDH release, representing 100% cytotoxicity.
-
Culture medium background: This control accounts for any LDH activity present in the serum of the culture medium.
Q2: How can I optimize the cell number for my LDH assay?
To determine the optimal cell concentration, you can perform a serial dilution of your cells and measure the LDH activity. The ideal cell number will provide a low spontaneous LDH release and a robust signal upon lysis.
Western Blot
Q1: I am not detecting a signal for phospho-p38 MAPK after this compound treatment. What could be the problem?
Several factors could contribute to a lack of signal:
-
Suboptimal protein concentration: Ensure you are loading a sufficient amount of protein (typically 20-30 µg) per lane.[7]
-
Inefficient protein transfer: Verify that the protein transfer from the gel to the membrane was successful, for example, by using a Ponceau S stain.
-
Antibody issues: The primary or secondary antibody may not be effective. Ensure they are used at the recommended dilution and have been stored correctly.[8]
-
Timing of treatment: The activation of p38 MAPK can be transient. You may need to perform a time-course experiment to determine the optimal time point for detecting phosphorylation after this compound treatment.
Q2: My Western blot bands for p38 MAPK are weak or uneven. How can I improve this?
-
Sample preparation: Ensure consistent and thorough cell lysis and protein extraction.
-
Loading consistency: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane.
-
Washing steps: Perform thorough washing steps to reduce background noise.
Flow Cytometry (Cell Cycle Analysis)
Q1: My cell cycle data shows a high percentage of debris. How can I reduce this?
A high amount of debris can be due to excessive cell death or improper sample handling.
-
Gentle cell handling: Be gentle during cell harvesting and washing to avoid mechanical damage.
-
Use of a viability dye: Incorporate a viability dye to exclude dead cells from the analysis.
-
Appropriate fixation: Ensure proper cell fixation, for example, with cold 70% ethanol, to maintain cellular integrity.[9]
Q2: How do I correctly set up the gates for cell cycle analysis?
Gate setting is crucial for accurate cell cycle analysis.
-
Single-cell population: First, gate on the single-cell population using a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to exclude doublets.
-
DNA content histogram: Then, create a histogram of the fluorescence intensity of the DNA stain (e.g., propidium iodide) to visualize the G1, S, and G2/M phases. Set the gates based on the peaks corresponding to the G1 and G2/M populations.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Citation |
| PC3 | Prostate Cancer | IC50 | 2.63 | [2] |
| DU-145 | Prostate Cancer | IC50 | 9.37 | [2] |
| Caco-2 | Colorectal Cancer | IC50 | 0.38 | [2] |
| MCF-7 | Breast Cancer | IC50 | 14.61 | [2] |
| HepG2 | Liver Cancer | GI50 | 0.006 | [10] |
| HeLa | Cervical Cancer | GI50 | 0.005 | [10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared in a suitable solvent like DMSO) and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol outlines the measurement of lactate dehydrogenase (LDH) released from damaged cells.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous and maximum LDH release.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[2]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[2]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
Western Blot for p38 MAPK Phosphorylation
This protocol details the detection of phosphorylated p38 MAPK.
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[3]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution following this compound treatment.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound activates the p38 MAPK pathway, leading to apoptosis and G2/M arrest.
References
- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Analysis of Resistomycin and Doxorubicin in Cancer Treatment Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent anti-cancer agents, resistomycin and doxorubicin, focusing on their efficacy and mechanisms of action in various cancer treatment models. The information presented herein is curated from experimental data to assist researchers in evaluating their potential applications in oncology.
Introduction
This compound, a polycyclic aromatic antibiotic, has demonstrated significant cytotoxic activity against various cancer cell lines. Its mechanism is primarily linked to the induction of apoptosis and cell cycle arrest. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent with a multi-faceted mechanism of action that includes DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. This guide offers a side-by-side comparison of their performance based on available in vitro and in vivo data.
Mechanism of Action
This compound
This compound primarily exerts its anti-cancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] In human hepatocellular carcinoma (HCC) cells, this is achieved through the activation of the p38 MAPK signaling pathway.[1] Studies in prostate cancer models suggest that this compound can also trigger oxidative stress and mitochondrial apoptosis.[2] Further research indicates that it may also interfere with RNA synthesis by interacting with RNA polymerase.[3]
Doxorubicin
Doxorubicin's mechanism of action is more complex and involves several pathways. It intercalates into DNA, disrupting DNA replication and transcription.[4] It also inhibits topoisomerase II, an enzyme crucial for DNA repair, leading to DNA strand breaks.[4] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[4] Doxorubicin can induce cell cycle arrest at both the G1/S and G2/M checkpoints.[5] In HepG2 cells, doxorubicin has been shown to induce apoptosis through caspase-9 and caspase-3 activation, as well as autophagy.[4]
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 1.31 ± 0.15 | [6] |
| HepG2 | Hepatocellular Carcinoma | 48 | 0.25 ± 0.02 | [6] |
| HepG2 | Hepatocellular Carcinoma | 72 | 0.059 ± 0.002 | [6] |
| HeLa | Cervical Carcinoma | Not Specified | 0.005 µg/mL | [7] |
| PC3 | Prostate Cancer | 24 | 2.63 µg/mL | [2] |
| DU-145 | Prostate Cancer | 24 | 9.37 µg/mL | [2] |
| Caco-2 | Colorectal Adenocarcinoma | 24 | 0.38 µg/mL | [2] |
| MCF-7 | Breast Cancer | 24 | 14.61 µg/mL* | [2] |
*Note: IC50 values for HeLa, PC3, DU-145, Caco-2, and MCF-7 cells were reported in µg/mL and have been presented as such due to the unavailability of the molecular weight of this compound in the source document for a precise conversion to µM.
Table 2: IC50 Values of Doxorubicin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 72 | 0.6 | [5] |
| Huh7 | Hepatocellular Carcinoma | 24 | > 20 | [8] |
| A549 | Lung Cancer | Not Specified | > 20 | [8] |
| MCF-7 | Breast Cancer | Not Specified | 2.50 ± 1.76 | [8] |
| HeLa | Cervical Cancer | Not Specified | 2.92 ± 0.57 | [8] |
| IMR-32 | Neuroblastoma | 96 | >10 | [9] |
| UKF-NB-4 | Neuroblastoma | 96 | 0.21 ± 0.03 | [9] |
Data Presentation: In Vivo Efficacy
The following table summarizes the available in vivo data for this compound and doxorubicin. A direct comparison is challenging due to the use of different animal models and treatment regimens.
Table 3: In Vivo Efficacy of this compound and Doxorubicin
| Drug | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | HepG2 Xenograft | Nude Mice | 10 and 20 mg/kg | Significant reduction in tumor weight compared to control. | [6] |
| Doxorubicin | MDA-MB-231/BO2 Breast Cancer | Athymic Mice | 2 mg/kg | Decreased intraosseous tumor burden. | [10] |
| Doxorubicin | J6456 Lymphoma | BALB/c Mice | Not specified | Effective in prolonging median survival. | [11] |
| Doxorubicin | MCF-7 Xenograft | Not specified | Not specified | 57% reduction in tumor size when combined with Black Cohosh. | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation for determining the IC50 values of cytotoxic compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound or doxorubicin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the general steps for detecting apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or doxorubicin for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the general procedure for analyzing cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and doxorubicin, as well as a typical experimental workflow for their comparative analysis.
References
- 1. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iomcworld.org [iomcworld.org]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effect of doxorubicin and zoledronic acid on intraosseous versus extraosseous breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of the antitumor activity of free doxorubicin and polyethylene glycol-coated liposomal doxorubicin in a mouse lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Apoptotic Mechanisms of Resistomycin and Hypericin
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of apoptosis-inducing agents is paramount in the quest for novel cancer therapeutics. This guide provides a detailed, objective comparison of the apoptotic pathways triggered by two such agents: resistomycin, a polyketide antibiotic, and hypericin, a naturally occurring photosensitizer. The following sections dissect their respective mechanisms, supported by experimental data, detailed protocols, and visual pathway diagrams.
Core Apoptotic Mechanisms: A Tale of Two Pathways
This compound and hypericin both effectively induce apoptosis in various cancer cell lines, yet their primary mechanisms of action diverge significantly. This compound primarily acts through the activation of the p38 MAPK signaling pathway, leading to cell cycle arrest and apoptosis. In contrast, hypericin, particularly when photoactivated in photodynamic therapy (PDT), orchestrates apoptosis through multiple routes, including the intrinsic mitochondrial pathway and modulation of other signaling cascades like the JNK pathway.
This compound: A p38 MAPK-Dependent Cascade
This compound has demonstrated potent pro-apoptotic activity, particularly in human hepatocellular carcinoma (HCC) and prostate cancer cells[1][2][3][4]. Its mechanism is characterized by the dose- and time-dependent reduction in cancer cell viability[1][2]. The core of its action lies in the activation of the p38 MAPK signaling pathway[1][2][5]. This activation leads to a cascade of events including:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax[1][3][4].
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2[1][3][4].
-
Induction of cell cycle arrest: Primarily at the G2/M phase[1][2][5].
-
Activation of executioner caspases: Notably, an increase in caspase-3 levels[3][4].
-
Release of mitochondrial cytochrome c into the cytosol[3][4].
The crucial role of the p38 MAPK pathway is underscored by experiments where the inhibition of p38 catalytic activity with SB203580 impeded this compound-mediated apoptosis and cell cycle arrest[1][2].
Hypericin: A Multi-Faceted Apoptotic Inducer
Hypericin, a naphthodianthrone extracted from Hypericum species, is a well-known photosensitizer used in PDT[5][6][7]. Its apoptotic mechanism is multifaceted and can be initiated through several pathways upon photoactivation[5][6]. In various cancer cell lines, including myeloma, gastric, and leukemia cells, hypericin-mediated PDT induces apoptosis through:
-
Mitochondrial Pathway Activation: This is a central mechanism, characterized by a decreased mitochondrial membrane potential, the release of cytochrome c, and apoptosis-inducing factor (AIF)[6]. It also involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio[6][7].
-
Caspase Activation: Hypericin-induced apoptosis is largely dependent on caspase activity, with activation of caspase-9 and caspase-3 being key events[6][8]. The process can be blocked by pan-caspase inhibitors[6].
-
Involvement of Other Signaling Pathways: The JNK pathway has also been implicated in hypericin-mediated apoptosis[8].
-
Induction of Apoptosis in the Dark: While most potent upon photoactivation, hypericin can also induce apoptosis in the absence of light, albeit often at higher concentrations[7].
Quantitative Comparison of Apoptotic Effects
The following tables summarize key quantitative data from various studies, providing a direct comparison of the efficacy of this compound and hypericin in inducing apoptosis.
Table 1: IC50 Values of this compound and Hypericin in Different Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Treatment Conditions | Reference |
| This compound | PC3 (Prostate Cancer) | 2.63 µg/mL | 24 hours | [4][9] |
| This compound | HepG2 (Hepatocellular Carcinoma) | 1.31 µmol/L | 24 hours | [10] |
| This compound | HepG2 (Hepatocellular Carcinoma) | 0.25 µmol/L | 48 hours | [10] |
| Hypericin | AGS (Gastric Cancer) | 1 µg/mL | 24 hours | [11] |
| Hypericin | AGS (Gastric Cancer) | 0.5 µg/mL | 48 hours | [11] |
| Hypericin | K562 (Leukemia) | 0.4 µg/ml (with PDT) | 4 min irradiation | [8] |
Table 2: Effects on Apoptotic Protein Expression and Cell Population
| Compound | Cell Line | Effect on Bax | Effect on Bcl-2 | % of Apoptotic Cells | Treatment Conditions | Reference |
| This compound | HepG2 | Increased | Decreased | 37.17% | 0.5 µM for 24h | [10][12] |
| This compound | PC3 | Increased | Decreased | Increased | 1.3 µg/mL for 24h | [3][4] |
| Hypericin | SP2/0 (Myeloma) | Up-regulated by 13.4% | Down-regulated by 35% | Not specified | 0.05 µM with PDT for 24h | [6] |
| Hypericin | AGS (Gastric Cancer) | Increased | Decreased | 74% | 5 µg/mL for 24h | [7][11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound- and hypericin-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Hypericin-mediated apoptotic signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the apoptotic effects of this compound and hypericin.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or hypericin for the desired time periods (e.g., 24, 48, 72 hours).
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells (1 × 10⁶ cells) in a culture flask and treat with the compound of interest for the specified duration[13][14].
-
Collect both floating and adherent cells. Wash the cells twice with cold PBS[13][14].
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive[13][14].
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p38, p-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for studying apoptosis.
Conclusion
The choice between these compounds for further therapeutic development would depend on the specific cancer type and the desired therapeutic strategy. For instance, the targeted nature of this compound might be beneficial in cancers where the p38 MAPK pathway is a known vulnerability. Conversely, the broad-acting and light-dependent nature of hypericin offers a powerful tool for localized cancer treatment through PDT. Further research into potential synergistic effects and in vivo efficacy is warranted for both compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. mdpi.com [mdpi.com]
- 6. Hypericin-mediated photodynamic therapy induces apoptosis of myoloma SP2/0 cells depended on caspase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypericin Induces Apoptosis in AGS Cell Line with No Significant Effect on Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypericin-mediated photodynamic therapy induces apoptosis in K562 human leukemia cells through JNK pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypericin Induces Apoptosis in AGS Cell Line with No Significant Effect on Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
in vivo validation of the anticancer effects of resistomycin in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer effects of resistomycin, a natural quinone-related antibiotic, against other established and derivative anticancer agents. The data presented is based on preclinical animal models, offering insights into its therapeutic potential.
Comparative Efficacy of this compound and Alternatives
This compound has demonstrated significant tumor growth inhibition in various cancer models. The following table summarizes its in vivo efficacy in comparison to 5-fluorouracil (5-FU), a standard chemotherapeutic agent, and 4-dmH, a water-soluble derivative of this compound.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Key Findings | Reference |
| This compound | Hepatocellular Carcinoma (HepG2 cells) | Nude mice | 10 and 20 mg/kg, gavage, every 2 days for 15 days | Significant reduction in tumor volume and weight compared to control. | Activated the p38 MAPK pathway, leading to apoptosis and G2/M phase arrest in tumor tissues. Minimal toxicity to normal tissues was observed. | [1][2] |
| 5-Fluorouracil (5-FU) | Hepatocellular Carcinoma (HepG2 cells) | Nude mice | 10 mg/kg, intraperitoneal injection, every 2 days for 15 days | Served as a positive control, showing a reduction in tumor growth. | Efficacy was comparable to high-dose this compound in this study. | [1] |
| This compound (Heliomycin) | Oral Cancer (SAS cells) | Tumor-bearing mice | 200 μg, intratumoral injection | Showed antitumor effect. | Induced autophagy-associated markers. | [3] |
| 4-dmH (water-soluble this compound derivative) | Oral Cancer (SAS cells) | Tumor-bearing mice | 200 μg, intratumoral injection | Showed a more significant reduction in tumor size compared to this compound (heliomycin) at day 6 and day 10. | Downregulated tNOX and SIRT1, and induced apoptosis. Displayed superior antitumor value compared to the parental heliomycin. | [3][4] |
Note: A direct in vivo comparative study between this compound and doxorubicin was not identified in the performed literature search. Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity, but its clinical use is often limited by cardiotoxicity.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Hepatocellular Carcinoma Xenograft Model
-
Cell Line: Human hepatocellular carcinoma HepG2 cells.
-
Animal Model: Six-week-old male Balb/c athymic (nu+/nu+) nude mice.
-
Tumor Implantation: 100 μL of HepG2 cell suspension was inoculated into the arm of the nude mice to establish transplanted models.
-
Treatment Initiation: When tumor volumes reached 100–200 mm³, mice were randomly divided into treatment and control groups.
-
Drug Administration:
-
This compound: Administered by gavage at doses of 10 and 20 mg/kg every 2 days.
-
5-Fluorouracil (5-FU): Administered via intraperitoneal injection at a dose of 10 mg/kg every 2 days.
-
-
Monitoring: Animal weights and tumor volumes were measured every 2 days.
-
Endpoint: After 15 days of treatment, mice were euthanized, and tumors were excised and weighed for analysis.[1]
Oral Cancer Xenograft Model
-
Cell Line: Human oral cancer SAS cells.
-
Animal Model: Tumor-bearing mice.
-
Tumor Implantation: SAS cells were inoculated into the mice.
-
Treatment Initiation: When the average tumor diameter reached 0.5–1 cm, mice were randomly assigned to different treatment groups.
-
Drug Administration:
-
This compound (Heliomycin): 200 μg in water was administered via intratumoral injection.
-
4-dmH: 200 μg in vehicle buffer was administered via intratumoral injection.
-
-
Monitoring: Tumor sizes were measured at specified time points (e.g., day 6 and day 10).
-
Endpoint: Animals were terminated at day 10, and tumors were collected for further analysis.[3]
Visualizing Experimental Design and Biological Mechanisms
To clearly illustrate the experimental workflow and the underlying signaling pathways of this compound's anticancer activity, the following diagrams are provided.
References
- 1. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
Novel Resistomycin Derivatives: A Comparative Guide to Synthesis and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Resistomycin, a natural polycyclic aromatic polyketide, has long been recognized for its potent antimicrobial and anticancer properties. However, its clinical application has been hampered by poor solubility and potential toxicity. This has spurred the development of novel this compound derivatives aimed at enhancing therapeutic efficacy and improving pharmacokinetic profiles. This guide provides a comparative overview of the synthesis and biological activity of these emerging compounds, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound and Its Derivatives
The antiproliferative and antimicrobial activities of this compound and its synthesized derivatives have been evaluated across various cancer cell lines and microbial strains. The following tables summarize the half-maximal inhibitory concentration (IC50) values against cancer cells and the minimum inhibitory concentration (MIC) values against pathogenic bacteria.
Table 1: Comparative Antiproliferative Activity (IC50) of this compound and Derivatives against Cancer Cell Lines
| Compound | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | PC3 (Prostate Cancer) | DU-145 (Prostate Cancer) | Caco-2 (Colorectal Cancer) | MCF-7 (Breast Cancer) | T24 (Bladder Cancer) |
| This compound | 0.006 µg/mL | 0.005 µg/mL | 2.63 µg/mL[1] | 9.37 µg/mL | 0.38 µg/mL | 14.61 µg/mL | - |
| 5-Fluorouracil (Control) | - | - | 14.44 µg/mL[1] | 13.36 µg/mL | 38.74 µg/mL | 8.03 µg/mL | - |
| 4-(dimethylaminomethyl)heliomycin (4-dmH) | - | - | - | - | - | - | Potent Activity |
| 4-((tert-butylamino)methyl)-heliomycin hydrochloride (HD2) | - | - | - | - | - | - | Potent Activity[2] |
| 4-(2-(S)-(ethoxycarbonyl)pyrrolidine-1-yl)methyl)-heliomycin hydrochloride (HD3) | - | - | - | - | - | - | No significant activity[2] |
Table 2: Comparative Antimicrobial Activity (MIC) of this compound
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | Potent Activity |
| Gram-positive bacteria | Broad Activity |
| Gram-negative bacteria | Broad Activity |
Synthesis of Novel this compound Derivatives
A key strategy to enhance the therapeutic potential of this compound is to improve its water solubility. One successful approach has been the aminomethylation of heliomycin (a synonym for this compound) via the Mannich reaction. This modification has yielded a series of 4-aminomethyl derivatives with significantly improved aqueous solubility and potent anticancer activity.[3]
General Procedure for the Synthesis of 4-Aminomethyl Heliomycin Derivatives:
A mixture of heliomycin (1 equivalent), a secondary amine (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in a suitable solvent (e.g., dioxane) is heated under reflux for a specified period. The reaction mixture is then cooled, and the product is isolated and purified by crystallization or chromatography. This method has been used to prepare derivatives such as 4-(dimethylaminomethyl)heliomycin (4-dmH) and 4-((tert-butylamino)methyl)-heliomycin hydrochloride (HD2).[2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[1]
-
Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
2. Lactate Dehydrogenase (LDH) Release Assay:
This assay measures the release of LDH from damaged cells into the culture medium, indicating cytotoxicity.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with test compounds as described for the MTT assay.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant is carefully transferred to a new plate.
-
LDH Reaction: An LDH reaction mixture is added to the supernatant, and the plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 490 nm. The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that in control cells (spontaneous release) and completely lysed cells (maximum release).[6]
Apoptosis Assay
Annexin V-FITC and Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are treated with the test compounds, harvested, and washed with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added, and the cells are analyzed by flow cytometry.[7] FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound Derivatives
This compound and its derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and comparative efficacy testing of novel this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel this compound derivatives.
References
- 1. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminomethylation of heliomycin: Preparation and anticancer characterization of the first series of semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water-soluble 4-(dimethylaminomethyl)heliomycin exerts greater antitumor effects than parental heliomycin by targeting the tNOX-SIRT1 axis and apoptosis in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. cellbiologics.com [cellbiologics.com]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of the Bioactivity of Resistomycin and Other Quinone-Based Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of resistomycin, a polycyclic quinone-based antibiotic, with other notable antibiotics sharing the quinone structural motif, including doxorubicin, mitomycin C, and actinomycin D. The comparative analysis is supported by experimental data on their antimicrobial efficacy, specifically their Minimum Inhibitory Concentrations (MICs) against a range of bacterial pathogens. Detailed experimental protocols and diagrams of key signaling pathways are also provided to offer a comprehensive overview for research and drug development purposes.
Introduction to Quinone-Based Antibiotics
Quinone-based compounds are a diverse class of molecules characterized by a conjugated cyclic dione structure. They are ubiquitous in nature and play critical roles in various biological processes. Many natural and synthetic quinones exhibit potent biological activities, including antimicrobial and anticancer properties.
This compound is a naturally occurring polycyclic polyketide antibiotic produced by Streptomyces resistomycificus.[1] It has demonstrated a broad spectrum of bioactivity, including antibacterial, antifungal, and notable anticancer effects.[2] Its mechanism of action involves the suppression of RNA and protein synthesis.[3]
This guide will compare the bioactivity of this compound with other well-known quinone-containing antibiotics:
-
Doxorubicin: An anthracycline antibiotic widely used in cancer chemotherapy. It intercalates DNA and inhibits topoisomerase II.
-
Mitomycin C: An antitumor antibiotic that acts as a DNA crosslinking agent.
-
Actinomycin D: A polypeptide antibiotic that inhibits transcription by binding to DNA.
-
Quinolones (Synthetic): A broad class of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV.[4][5][6]
Comparative Antimicrobial Bioactivity
The antimicrobial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[7][8][9] The following tables summarize the MIC values of this compound and other selected quinone-based antibiotics against various bacterial strains as reported in the literature. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons should be made with caution due to potential variations in experimental conditions.
Data Presentation: Minimum Inhibitory Concentration (MIC) Values
Table 1: MIC Values of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.78 |
| Bacillus subtilis | Positive | 1.56 |
| Micrococcus luteus | Positive | 0.78 |
| Escherichia coli | Negative | 6.25 |
| Pseudomonas aeruginosa | Negative | 12.5 |
| Salmonella typhi | Negative | 3.12 |
| Klebsiella pneumoniae | Negative | 6.25 |
Data sourced from a study assessing the antimicrobial activity of this compound produced by S. aurantiacus AAA5.[3]
Table 2: MIC Values of Doxorubicin
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 2 - 32 |
| Escherichia coli | Negative | >128 |
| Pseudomonas aeruginosa | Negative | >128 |
Note: Doxorubicin's primary application is in cancer chemotherapy, and its antibacterial activity is less potent compared to dedicated antibiotics.
Table 3: MIC Values of Mitomycin C
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Escherichia coli | Negative | 0.5 |
| Pseudomonas aeruginosa | Negative | 2 |
| Acinetobacter baumannii | Negative | 16 |
Data sourced from a study on repurposed antimicrobial combination therapy.[4]
Table 4: MIC Values of Actinomycin D
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (non-MRSA) | Positive | 3.125 - 12.5 |
| Staphylococcus aureus (MRSA) | Positive | 12.5 - 25 |
Data sourced from a study on isolated actinomycins.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, a standard and widely accepted protocol.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates (sterile)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial stock solution of known concentration
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of the antimicrobial agent in MHB directly in the 96-well plate.
-
Typically, 100 µL of MHB is added to wells 2 through 12.
-
Add 200 µL of the antimicrobial stock solution (at twice the highest desired concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this serial dilution up to well 10.
-
Discard the final 100 µL from well 10. Well 11 serves as a positive control (bacterial growth without antibiotic), and well 12 serves as a negative control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum from a fresh culture grown on agar or in broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by this compound in cancer cells and a typical workflow for determining the Minimum Inhibitory Concentration.
Caption: this compound's anticancer signaling pathways.
Caption: Experimental workflow for MIC determination.
Conclusion
This guide provides a comparative overview of the bioactivity of this compound in relation to other quinone-based antibiotics. The presented data indicates that this compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. While direct comparative studies are limited, the compiled MIC values offer a valuable reference for researchers. The detailed experimental protocol for MIC determination provides a standardized method for further comparative studies. The visualized signaling pathways offer insights into the molecular mechanisms underlying this compound's anticancer effects, highlighting its potential for further investigation in both infectious disease and oncology research.
References
- 1. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. idexx.dk [idexx.dk]
- 8. idexx.com [idexx.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
cross-validating the mechanism of action of resistomycin across different cancer cell lines
For Immediate Release
A Comprehensive review of resistomycin, a quinone-related natural antibiotic, reveals a multi-faceted mechanism of action against various cancer cell lines. This comparison guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear overview of its anti-cancer potential, highlighting its consistent induction of apoptosis and cell cycle arrest, albeit through potentially cell-line specific signaling pathways.
This compound demonstrates significant cytotoxic activity against a range of cancer cell lines, including hepatocellular carcinoma, prostate cancer, and cervical carcinoma.[1][2][3] The primary mechanisms underlying its anti-tumor effects are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. While these core effects are observed across different cancer types, the specific molecular pathways activated by this compound can vary, suggesting a nuanced interaction with the unique genetic and proteomic landscapes of each cancer cell.
Comparative Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for this compound have been determined in several cancer cell lines, showcasing its effectiveness at varying concentrations. The data indicates that this compound's cytotoxic potency can be significantly higher than that of the conventional chemotherapeutic agent 5-fluorouracil (5-FU) in certain cell lines.[4]
| Cell Line | Cancer Type | IC50 of this compound | IC50 of 5-FU (for comparison) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.31 ± 0.15 µmol/L (24h) | Not Reported | [1] |
| 0.25 ± 0.02 µmol/L (48h) | ||||
| 0.059 ± 0.002 µmol/L (72h) | ||||
| HeLa | Cervical Carcinoma | 0.005 µg/mL | Not Reported | [5] |
| PC3 | Prostate Cancer | 2.63 µg/mL | 14.44 µg/mL | [2][6] |
| DU-145 | Prostate Cancer | 9.37 µg/mL | 13.36 µg/mL | [4] |
| Caco-2 | Colorectal Carcinoma | 0.38 µg/mL | 38.74 µg/mL | [4] |
| MCF-7 | Breast Cancer | 14.61 µg/mL | 8.03 µg/mL | [4] |
Note: IC50 values are presented as reported in the respective studies. Direct comparison between different units (µmol/L and µg/mL) requires conversion.
Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest
A consistent finding across studies is this compound's ability to induce apoptosis and cause cell cycle arrest in cancer cells.
In human hepatocellular carcinoma (HepG2) cells, this compound treatment leads to characteristic apoptotic morphological changes, including nuclear condensation and the formation of apoptotic bodies.[1] This is accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] Similarly, in prostate cancer (PC3) cells, this compound triggers mitochondrial apoptosis by increasing the levels of Bax, caspase-3, and cytosolic cytochrome c, while decreasing Bcl-2 levels.[2][6][7]
Furthermore, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In HepG2 cells, treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, which is associated with changes in the expression of proteins like Cyclin B1.[1][8] In prostate cancer cells, a notable downregulation of proliferating cell nuclear antigen (PCNA) and cyclin D1 is observed following this compound treatment.[2][6][7]
Signaling Pathways Modulated by this compound
The underlying molecular pathways that mediate the anti-cancer effects of this compound appear to be cell-type specific.
In HepG2 cells, the p38 MAPK signaling pathway plays a crucial role.[1][8] this compound treatment increases the phosphorylation of p38 and its downstream target MAPKAPK-2.[1][8] Importantly, inhibition of the p38 pathway impedes this compound-induced apoptosis and cell cycle arrest, confirming the pathway's significance in this cell line.[1][8]
In contrast, studies on prostate cancer cells highlight the induction of oxidative stress as a key mechanism.[2][6][9] this compound treatment in PC3 cells leads to a remarkable induction of reactive oxygen species (ROS) generation and leakage of lactate dehydrogenase (LDH).[2][6] This is accompanied by an increase in markers of oxidative damage such as malondialdehyde (MDA), carbonyl protein (CP), and 8-hydroxyguanosine (8-OHdG), and a decline in antioxidant enzymes.[6][9]
The following diagrams illustrate the proposed signaling pathways of this compound in different cancer cell lines.
Caption: this compound-induced signaling in HepG2 cells.
Caption: this compound-induced signaling in PC3 cells.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of this compound's mechanism of action. For specific concentrations and incubation times, refer to the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with this compound and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-p38, Cyclin B1) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The relative expression of target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
The following diagram illustrates a general experimental workflow for investigating the mechanism of action of this compound.
References
- 1. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Resistomycin Production by Diverse Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of resistomycin production by different Streptomyces strains, supported by experimental data and detailed protocols. This compound, a polyketide antibiotic, is a secondary metabolite with significant biological activities, making its production a key area of interest in natural product research and drug development.
Performance Comparison of this compound-Producing Streptomyces Strains
The production of this compound varies significantly among different Streptomyces species and even between different strains of the same species. This variation can be attributed to genetic differences, as well as the optimization of culture conditions. Below is a summary of reported this compound yields from various Streptomyces strains.
| Streptomyces Strain | Production Yield (mg/L) | Key Findings |
| Streptomyces aurantiacus AAA5 | 52.5 (Initial) | A newly isolated strain showing potent cytotoxic and broad antimicrobial activities.[1] |
| Streptomyces aurantiacus AAA5 | 194.3 (Optimized) | Yield was increased 3.7-fold through optimization of medium components using response surface methodology.[2] |
| Streptomyces resistomycificus | Not Quantified | The original producer of this compound; the biosynthetic gene cluster has been identified in this strain.[3][4] |
| Streptomyces sp. SP9 | Not Quantified | This marine-derived strain has been used for the production and isolation of this compound for anticancer studies.[5] |
Experimental Protocols
Reproducible and optimized experimental protocols are crucial for the successful cultivation of Streptomyces and the subsequent isolation and quantification of this compound.
Cultivation of Streptomyces for this compound Production
This protocol is a general guideline and can be adapted for specific Streptomyces strains.
-
Materials:
-
Selected Streptomyces strain (e.g., S. aurantiacus AAA5)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Optimized medium for S. aurantiacus AAA5: 1.54 g/L soybean meal, 10.39% cassava pulp, 1.3 g/L potassium nitrate)[2]
-
Erlenmeyer flasks
-
Shaking incubator
-
-
Procedure:
-
Inoculum Preparation: Inoculate a loopful of spores or mycelial fragments from a mature agar plate culture of the Streptomyces strain into a flask containing the seed culture medium.
-
Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
-
Production Culture: Inoculate the production medium with the seed culture (typically 2-5% v/v).
-
Incubate the production culture under the same conditions as the seed culture for 7-10 days. The optimal incubation time may vary between strains.
-
Monitor the culture for growth and pigment production, which often indicates secondary metabolite synthesis.
-
Extraction and Purification of this compound
This protocol outlines a general procedure for extracting and purifying this compound from the culture broth.
-
Materials:
-
Culture broth from Streptomyces fermentation
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Separation of Biomass: Centrifuge the culture broth at 8,000-10,000 rpm for 15-20 minutes to separate the mycelial biomass from the supernatant.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction process two more times to maximize the recovery of this compound.
-
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification by Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing concentrations of ethyl acetate in hexane).
-
Collect the fractions and monitor them for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
-
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound. The following is a general method that can be optimized.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength between 270 nm and 440 nm would be appropriate.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound of a known concentration in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
Sample Preparation: Dissolve the purified this compound extract in the mobile phase to a known concentration.
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a standard curve (peak area vs. concentration).
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
-
Visualizations
This compound Biosynthesis Pathway
This compound is synthesized via a type II polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the biosynthesis of the polyketide backbone and its subsequent cyclization to form this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Production and Analysis
The following diagram outlines the general workflow from the cultivation of Streptomyces to the analysis of this compound.
Caption: General experimental workflow.
References
- 1. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. A gene cluster encoding this compound biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces resistomycificus - Wikipedia [en.wikipedia.org]
- 5. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Resistomycin: A Potential DNA Topoisomerase II Inhibitor on the Horizon
A Comparative Analysis Against Established Clinical Agents
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel and more effective cancer therapeutics, the natural antibiotic resistomycin has emerged as a promising candidate, demonstrating potent activity as a DNA topoisomerase II (Topo II) inhibitor. This guide provides a comprehensive comparison of this compound with established Topo II inhibitors currently in clinical use, including doxorubicin, etoposide, and mitoxantrone. The data presented herein, supported by detailed experimental protocols, aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential in the landscape of cancer chemotherapy.
This compound, a polycyclic aromatic compound, has been shown to exert its anticancer effects by targeting Topo II, a critical enzyme involved in DNA replication, transcription, and chromosome segregation. Inhibition of Topo II leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[1] This mechanism is shared by several widely used chemotherapeutic agents, making a direct comparison of their efficacy and cellular effects crucial for future drug development.
Comparative Performance: Topoisomerase II Inhibition and Cytotoxicity
The inhibitory activity of this compound against Topo II has been evaluated and compared with doxorubicin. In a recent study, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 21.48 nM against Topo II, proving to be more potent than doxorubicin, which exhibited an IC50 of 30.16 nM under the same conditions.[1]
The cytotoxic effects of this compound have been documented across various cancer cell lines, showcasing its broad-spectrum anticancer potential.[2][3] The following tables summarize the available IC50 values for this compound and other Topo II inhibitors. It is important to note that direct comparisons of cytotoxicity can be challenging due to variations in experimental conditions across different studies.
Table 1: DNA Topoisomerase II Inhibitory Activity
| Compound | IC50 (nM) |
| This compound | 21.48[1] |
| Doxorubicin | 30.16[1] |
| Etoposide | 78,400[4] |
Note: Lower IC50 values indicate greater potency.
Table 2: Cytotoxicity (IC50) of Topoisomerase II Inhibitors in Various Cancer Cell Lines (µg/mL)
| Cell Line | This compound | Doxorubicin | Etoposide | Mitoxantrone |
| HepG2 (Hepatocellular Carcinoma) | 0.006[3] | - | - | - |
| HeLa (Cervical Carcinoma) | 0.005[3] | - | - | - |
| PC3 (Prostate Cancer) | 2.63[5] | 14.44[5] | - | - |
| DU-145 (Prostate Cancer) | 9.37[2] | 13.36[2] | - | - |
| Caco-2 (Colorectal Adenocarcinoma) | 0.38[2] | 38.74[2] | - | - |
| MCF-7 (Breast Cancer) | 14.61[2] | 8.03[2] | - | - |
| A549 (Lung Carcinoma) | - | - | 3.49 (72h)[6] | - |
| U-87 MG (Glioblastoma) | - | IC50 values reported[7] | IC50 values reported[7] | - |
| SH-SY5Y (Neuroblastoma) | - | Cytotoxicity observed[8] | - | More toxic than Doxorubicin[8] |
Note: IC50 values are highly dependent on the assay conditions and exposure time. Direct comparison between different studies should be made with caution.
Mechanism of Action: Signaling Pathways and Cellular Fate
This compound's inhibition of Topo II initiates a cascade of cellular events, primarily leading to apoptosis and cell cycle arrest.[9][10][11] Studies have specifically implicated the activation of the p38 MAPK signaling pathway in this compound-induced apoptosis and G2/M phase cell cycle arrest in hepatocellular carcinoma cells.[9][10] This activation leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[10][12] Furthermore, this compound treatment has been shown to increase the levels of cleaved caspase-3, a key executioner of apoptosis.[11]
In prostate cancer cells, this compound has been observed to induce mitochondrial apoptosis by increasing Bax, caspase-3, and cytosolic cytochrome c levels, while decreasing Bcl-2 levels.[11] It also causes a downregulation of proliferating cell nuclear antigen (PCNA) and cyclin D1, leading to cell cycle arrest.[5]
dot
Caption: this compound signaling pathway.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
1. DNA Topoisomerase II Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by Topo II.
-
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, supercoiled DNA, and the test compound (this compound or other inhibitors) at various concentrations.
-
Initiate the reaction by adding Topo II enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of Topo II activity is indicated by the persistence of the supercoiled DNA band.[13][14][15]
-
dot
Caption: DNA Relaxation Assay Workflow.
2. DNA Cleavage Assay
This assay detects the formation of Topo II-DNA cleavage complexes stabilized by the inhibitor.
-
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled or linear DNA substrate
-
Assay Buffer
-
Test compound
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose gel
-
-
Procedure:
-
Incubate Topo II with the DNA substrate in the assay buffer in the presence of the test compound.
-
After incubation, add SDS to trap the covalent Topo II-DNA complexes.
-
Treat with Proteinase K to digest the protein component.
-
Analyze the DNA by agarose gel electrophoresis. The appearance of linearized or fragmented DNA indicates the formation of cleavage complexes.[16][17][18][19]
-
dot
Caption: DNA Cleavage Assay Workflow.
3. Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of the inhibitor on cancer cells.
-
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Conclusion and Future Directions
The available data strongly suggests that this compound is a potent DNA topoisomerase II inhibitor with significant anticancer activity. Its superior in vitro inhibitory activity against Topo II compared to doxorubicin, coupled with its broad-spectrum cytotoxicity against various cancer cell lines, positions it as a compelling candidate for further preclinical and clinical development.
Future research should focus on comprehensive head-to-head comparisons of this compound with a wider range of clinically used Topo II inhibitors under standardized experimental conditions. In vivo studies are also essential to evaluate its efficacy, pharmacokinetic profile, and potential toxicity in animal models. A deeper understanding of its downstream signaling pathways will further elucidate its mechanism of action and may reveal opportunities for combination therapies. The continued investigation of this compound holds the promise of a novel and effective therapeutic agent in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of this compound, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. netjournals.org [netjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitoxantrone is More Toxic than Doxorubicin in SH-SY5Y Human Cells: A ‘Chemobrain’ In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inspiralis.com [inspiralis.com]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA relaxation assay kit [profoldin.com]
- 16. inspiralis.com [inspiralis.com]
- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Simple Colorimetric Assay of Bleomycin‐Mediated DNA Cleavage Utilizing Double‐Stranded DNA‐Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Resistomycin: A Comparative Analysis Against Leading Natural Product-Derived Anticancer Compounds
For Immediate Release
In the landscape of oncology research, natural products remain a vital source of novel anticancer agents. This guide provides a comparative analysis of resistomycin, a quinone-related natural antibiotic, against other well-established natural product-derived anticancer compounds: paclitaxel, doxorubicin, vincristine, and camptothecin. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to objectively evaluate this compound's potential in the oncological armamentarium.
Comparative Cytotoxicity
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. To contextualize its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its counterparts in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HepG2 (Hepatocellular Carcinoma) | 0.25 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.46 | [1] | |
| PLC-PRF-5 (Hepatocellular Carcinoma) | 1.10 | [1] | |
| Huh7 (Hepatocellular Carcinoma) | 0.35 | [1] | |
| PC3 (Prostate Cancer) | 2.63 (µg/mL) | [2] | |
| DU-145 (Prostate Cancer) | 9.37 (µg/mL) | [2] | |
| Caco-2 (Colorectal Adenocarcinoma) | 0.38 (µg/mL) | [2] | |
| MCF-7 (Breast Cancer) | 14.61 (µg/mL) | [2] | |
| HeLa (Cervical Carcinoma) | 0.005 (µg/mL) | ||
| Paclitaxel | HeLa (Cervical Carcinoma) | 0.005 - 0.01 | [3] |
| A549 (Lung Cancer) | >20 | [4] | |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | 0.84 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 12.18 | [5][6] | |
| HeLa (Cervical Carcinoma) | 2.92 | [5][6] | |
| Vincristine | HeLa (Cervical Carcinoma) | 0.0014 | [7] |
| K562 (Chronic Myeloid Leukemia) | 0.6 | [8] | |
| Camptothecin | HeLa (Cervical Carcinoma) | ~5 | |
| HepG2 (Hepatocellular Carcinoma) | 0.13 | [2] |
Mechanisms of Action: A Comparative Overview
The anticancer activity of these natural products stems from their distinct mechanisms of action, primarily targeting fundamental cellular processes to induce cell death.
This compound: This compound exerts its anticancer effects through multiple pathways. It is known to induce apoptosis and cause G2/M phase cell cycle arrest in hepatocellular carcinoma cells by activating the p38 MAPK signaling pathway.[1][9] In prostate cancer cells, this compound instigates oxidative stress, leading to mitochondrial apoptosis and cell cycle arrest.[2][10] Furthermore, it has been identified as an inhibitor of the E3 ligase Pellino-1, which plays a role in suppressing invasion and metastasis in triple-negative breast cancer. Recent studies also suggest that this compound can act as a DNA-targeted topoisomerase II inhibitor.[11]
Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[12][13] This interference with microtubule dynamics disrupts the mitotic spindle, a critical structure for cell division.
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription.[14][15] This leads to DNA damage and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death.[16][17] The Notch signaling pathway has also been implicated in doxorubicin-induced apoptosis.[18]
Vincristine: As a vinca alkaloid, vincristine binds to tubulin dimers, inhibiting their polymerization into microtubules.[19] This disruption of the microtubule network leads to metaphase arrest in the M phase of the cell cycle and subsequent apoptosis.[8][20]
Camptothecin: This quinoline alkaloid is a specific inhibitor of DNA topoisomerase I.[21][22] By stabilizing the topoisomerase I-DNA cleavable complex, it prevents the re-ligation of single-strand breaks, leading to DNA damage and the induction of apoptosis, particularly in cells undergoing DNA replication (S phase).[23][24][25]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound's multi-faceted mechanism of action.
Caption: General experimental workflow for anticancer compound evaluation.
Detailed Experimental Protocols
Standardized protocols are crucial for the reproducibility of experimental results. Below are detailed methodologies for the key assays cited in this guide.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest at the desired time point.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exhibits promising anticancer activity through a multi-targeted mechanism of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. Its cytotoxicity is comparable to or, in some cases, greater than established natural product-derived anticancer drugs in specific cancer cell lines. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocellular carcinoma cells surviving doxorubicin treatment exhibit increased migratory potential and resistance to doxorubicin re-treatment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 24. researchgate.net [researchgate.net]
- 25. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Resistomycin: A Guide for Laboratory Professionals
Resistomycin, a polyketide antibiotic with known anticancer and apoptosis-inducing properties, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] While the Safety Data Sheet (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its biological activity warrants a cautious approach to its disposal.[3] This guide provides detailed procedures for the proper disposal of this compound in a laboratory setting, aligning with best practices for managing chemical and potentially cytotoxic waste.
Risk Assessment and Waste Categorization
Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. Although one manufacturer's SDS suggests that small quantities of this compound can be disposed of as household waste, it is essential to adhere to your institution's specific guidelines for chemical and antibiotic waste.[3][4] Given its cytotoxic potential, treating this compound waste as hazardous is a prudent measure.
Key considerations for waste categorization:
-
Bulk Quantities: All stock solutions and significant quantities of solid this compound should be treated as hazardous chemical waste.[4]
-
Trace Contamination: Laboratory materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and culture plates, should be considered trace-contaminated waste.
-
Liquid Waste: Media and solutions containing this compound should be collected and treated as chemical waste.[4]
Quantitative Data for Handling and Disposal
| Parameter | Value | Significance for Disposal |
| Chemical Class | Polyketide Antibiotic | May be susceptible to chemical deactivation; however, specific protocols are not readily available. Incineration is a common disposal method for this class of compound. |
| Known Hazards | Anticancer and apoptosis-inducing activity[1][2] | Warrants handling as a potentially cytotoxic compound, requiring appropriate PPE and disposal as hazardous waste. |
| Solubility | Not specified in provided results | The choice of solvent for decontamination will depend on the specific form of this compound used. |
| Recommended PPE | Standard laboratory PPE (gloves, lab coat, safety glasses) | For handling potentially cytotoxic compounds, double gloving and a disposable gown are recommended. |
| Waste Categorization | Hazardous Chemical Waste | Dictates the need for specific containers and disposal streams, typically incineration.[5][6] |
Step-by-Step Disposal Procedures
The following protocols outline the recommended procedures for disposing of this compound waste. These steps are designed to minimize exposure and environmental contamination.
1. Solid this compound Waste (Powder, Crystals)
-
Segregation: Collect all solid this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated, secure area for hazardous waste pickup.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. The primary method of disposal for this type of waste is typically high-temperature incineration.[5]
2. Liquid this compound Waste (Solutions, Media)
-
Collection: Collect all liquid waste containing this compound in a leak-proof, shatter-resistant container.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the concentration.
-
Storage: Store the container in a secondary containment bin in a designated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS office for pickup and disposal, which will likely involve incineration. Do not pour this compound solutions down the drain.[3]
3. Trace-Contaminated Materials (PPE, Labware)
-
Segregation: Place all disposable items that have come into contact with this compound (e.g., gloves, pipette tips, plasticware) into a designated hazardous waste bag, often a red or yellow bag, as per institutional guidelines for cytotoxic or chemical waste.[5][7]
-
Containerization: Place the bag inside a rigid, leak-proof container labeled for hazardous or cytotoxic waste.
-
Disposal: Dispose of the container through your institution's hazardous waste management stream.
Experimental Protocol: Decontamination of Surfaces and Equipment
This protocol details the steps for cleaning and decontaminating laboratory surfaces and non-disposable equipment after working with this compound.
-
Preparation: Don appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Initial Cleaning: Wipe the contaminated surface with a detergent solution to remove any visible residue.
-
Deactivating Agent: While specific deactivating agents for this compound are not well-documented, a common practice for many cytotoxic compounds is to use a solution of sodium hypochlorite (bleach), followed by a neutralizing agent like sodium thiosulfate. Always consult with your institution's safety officer before implementing a chemical deactivation procedure.
-
Rinsing: Thoroughly rinse the surface with 70% ethanol or isopropanol, followed by distilled water.
-
Waste Disposal: All cleaning materials (wipes, paper towels) must be disposed of as trace-contaminated hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize your institution's specific waste management guidelines.
References
Essential Safety and Logistical Information for Handling Resistomycin
For Researchers, Scientists, and Drug Development Professionals
Resistomycin, a polyketide antibiotic with demonstrated anticancer and cytotoxic properties, requires stringent safety protocols to protect laboratory personnel from potential exposure. While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its biological activity necessitates handling it as a potent and hazardous compound. The principle of "As Low As Reasonably Achievable" (ALARA) exposure should be strictly followed.
Personal Protective Equipment (PPE)
Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, skin contact, and ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin. |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from splashes and aerosol exposure. Cuffs should be tucked under the outer pair of gloves. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, depending on the procedure and potential for aerosol generation. A powered air-purifying respirator (PAPR) may be necessary for high-risk activities. | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated work area. |
Quantitative Toxicity Data
Limited quantitative toxicity data is available for this compound. The following table summarizes the known acute toxicity values in mice. No occupational exposure limit (OEL) has been established for this compound. In the absence of an OEL, it is crucial to handle it as a highly potent compound and minimize exposure.
| Metric | Value | Species |
| Oral LD50 | 2 g/kg | Mouse |
| Intraperitoneal LD50 | 20 mg/kg | Mouse |
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the essential steps for safely handling powdered this compound in a laboratory setting.
1. Preparation:
- Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.
- Cover the work surface with a disposable, absorbent, plastic-backed pad.
- Assemble all necessary materials, including vials, spatulas, weighing paper, solvents, and waste containers, within the containment area before starting.
- Don all required personal protective equipment (PPE) as specified in the table above.
2. Weighing and Reconstitution:
- Perform all manipulations of the powdered compound within the chemical fume hood or biological safety cabinet to contain any airborne particles.
- Use a dedicated set of utensils (spatula, weighing boat) for this compound.
- Carefully weigh the desired amount of this compound powder.
- To reconstitute, add the solvent slowly to the vial containing the powder to avoid splashing.
- Cap the vial securely and mix gently until the compound is fully dissolved.
3. Post-Handling:
- Wipe down the exterior of the vial and any equipment used with a suitable deactivating agent (e.g., a dilute bleach solution followed by 70% ethanol), ensuring compatibility with the materials.
- Dispose of all contaminated disposable items, including the absorbent pad, gloves, and weighing paper, in a designated cytotoxic waste container.[1][2][3]
- Decontaminate all non-disposable equipment used in the procedure.
- Remove PPE in the designated doffing area, starting with the outer gloves, followed by the gown, shoe covers, and inner gloves, to avoid cross-contamination.
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and weighing paper, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[1][2][3]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
